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  • Product: 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
  • CAS: 1190321-11-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural similarity to indole allows it to function as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural similarity to indole allows it to function as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. This guide provides an in-depth technical overview of a specific, highly functionalized derivative: 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. While this exact molecule is not extensively cataloged, its constituent parts suggest significant potential as a versatile intermediate for drug discovery. This document outlines its core physicochemical properties, proposes a robust synthetic strategy based on established methodologies for this scaffold, and explores its potential applications as a key building block for developing novel therapeutics, particularly in oncology and immunology.

Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a cornerstone of numerous drug development programs. Its rigid, bicyclic structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal fragment for targeting a wide array of biological macromolecules, most notably protein kinases. The pyridine nitrogen atom frequently engages in critical "hinge-binding" interactions within the ATP-binding pockets of kinases, a feature exploited in many potent inhibitors.[1]

Derivatives of this scaffold have demonstrated significant therapeutic potential across various disease areas. They form the core of inhibitors targeting Fibroblast Growth Factor Receptors (FGFR)[2], Ataxia-Telangiectasia Mutated (ATM) kinase for cancer therapy[3], phosphodiesterase 4B (PDE4B) for inflammatory diseases[4], and Met kinase.[5] The broad applicability of this structural motif underscores the importance of developing novel, functionalized derivatives that can serve as starting points for new chemical entities. The title compound, with its strategically placed formyl and carboxylic acid groups, represents one such high-potential building block.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is critical for its application in research and development. The following section details the computed properties and structural features of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Core Physicochemical Data

The key quantitative descriptors for the title compound are summarized below. These values have been calculated based on its chemical structure.

PropertyValueSource
IUPAC Name 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid-
Chemical Formula C₉H₆N₂O₃-
Molecular Weight 190.16 g/mol Calculated
Exact Mass 190.03784 DaCalculated
CAS Number Not Assigned-
Structural Analysis

The molecule's structure is defined by the fusion of a pyrrole and a pyridine ring, decorated with two key functional groups that dictate its reactivity and potential biological interactions.

Caption: Molecular structure of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Key Structural Features:

  • Aromatic Core: The fused pyrrolo-pyridine system is aromatic, providing a rigid planar scaffold.

  • Hydrogen Bond Donors: The pyrrole N-H and the carboxylic acid O-H groups are potent hydrogen bond donors.

  • Hydrogen Bond Acceptors: The pyridine nitrogen, the formyl oxygen, and the two carboxylic acid oxygens can all act as hydrogen bond acceptors. This multiplicity of interaction points is highly valuable for achieving specific binding to biological targets.

  • Reactive Handles: The formyl (aldehyde) group at the C3 position and the carboxylic acid at the C4 position are versatile functional groups. The aldehyde is amenable to reactions like reductive amination and Wittig olefination, while the carboxylic acid can readily form amides, esters, and other derivatives. This dual functionality makes the molecule an excellent platform for building chemical libraries.

Proposed Synthetic Strategy

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Exploratory

Pharmacokinetic Profiling of 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid: A Methodological Blueprint for 7-Azaindole Derivatives

Executive Summary & Mechanistic Rationale The compound 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1190321-11-9) represents a highly privileged, yet pharmacokinetically complex, building block in modern dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1190321-11-9) represents a highly privileged, yet pharmacokinetically complex, building block in modern drug discovery. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a ubiquitous bioisostere for indoles and purines, providing critical hydrogen bond donor (N1-H) and acceptor (N7) motifs essential for kinase hinge-binding. This scaffold has been instrumental in the development of highly selective, orally available ATM inhibitors[1] and novel immunomodulators targeting Janus kinase 3 (JAK3)[2].

However, the specific functionalization of this intermediate—namely the 3-formyl and 4-carboxylic acid groups—introduces distinct pharmacokinetic (PK) liabilities. As a Senior Application Scientist, I approach the PK profiling of this molecule not as a standard checklist, but as a targeted investigation into its physicochemical vulnerabilities. The 3-formyl group is highly susceptible to rapid oxidation by cytosolic enzymes, while the C4-carboxylic acid dictates pH-dependent permeability. This guide outlines a self-validating, causality-driven framework for profiling this compound and its downstream derivatives.

In Silico & Physicochemical Profiling

Before initiating in vitro assays, we must establish the physicochemical causality that will drive our experimental design:

  • Aldehyde Oxidase (AOX) Liability: The 3-formyl group is a prime target for Aldehyde Oxidase (AOX), a cytosolic molybdoflavoprotein that catalyzes the oxidation of aldehydes to carboxylic acids. Failure to account for AOX-mediated clearance is a frequent cause of clinical attrition[3].

  • Ionization and Permeability: The C4-carboxylic acid has a predicted pKa of ~3.5–4.5. At physiological pH (7.4), it is nearly 100% ionized. This severely restricts passive transcellular diffusion and necessitates an evaluation of transporter-mediated efflux.

Self-Validating In Vitro ADME Protocols

Protocol 3.1: Dual-Fraction Metabolic Stability (HLM & Cytosol)

Causality: Standard human liver microsome (HLM) assays only capture Cytochrome P450 (CYP) and UGT metabolism. Because AOX is localized in the cytosol, testing the 3-formyl derivative exclusively in HLMs will falsely predict high metabolic stability. We must profile intrinsic clearance ( CLint​ ) in both HLM and Human Liver Cytosol (HLC).

Self-Validating System:

  • Preparation: Incubate 1 µM of the compound in HLM (1 mg/mL protein, with NADPH regenerating system) and HLC (1 mg/mL protein, without NADPH, as AOX utilizes oxygen and water).

  • Controls (The Validation Engine):

    • HLM Positive Control: Verapamil (rapid CYP-mediated clearance).

    • HLC Positive Control: Phthalazine or Zaleplon (rapid AOX-mediated clearance).

    • Negative Control: Warfarin (low clearance in both fractions).

  • Execution: Sample at 0, 15, 30, 60, and 120 minutes. Quench reactions with ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Validation Criteria: The assay is only deemed valid if Phthalazine is depleted by >70% in HLC at 60 minutes, while Warfarin remains >90% intact. This proves the cytosolic fraction is enzymatically active for AOX.

Protocol 3.2: Caco-2 Permeability & Efflux Assay

Causality: The ionized state of the 4-carboxylic acid at pH 7.4 impedes passive lipid bilayer crossing. We use the Caco-2 human colon carcinoma cell line to assess apical-to-basolateral (A-B) absorption and basolateral-to-apical (B-A) efflux to determine if active transport is occurring.

Self-Validating System:

  • Monolayer Integrity: Co-incubate with Lucifer Yellow (a fluorescent paracellular marker). A leakage rate of <1% validates that the tight junctions are intact; otherwise, the well is discarded.

  • Dynamic Range Controls: Run Atenolol (low permeability, Papp​<1×10−6 cm/s) and Propranolol (high permeability, Papp​>20×10−6 cm/s) in parallel to validate the predictive power of the cell batch.

  • Efflux Identification: Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). If ER>2 , the assay is repeated in the presence of an efflux inhibitor (e.g., Elacridar for P-gp/BCRP). A drop in ER to ~1 validates that the compound is a specific transporter substrate.

In Vivo Pharmacokinetics & Bioanalysis

Study Design in Sprague-Dawley Rats

Causality: To determine absolute bioavailability ( F ), we perform parallel Intravenous (IV) and Per Os (PO) dosing. The presence of the carboxylic acid allows for formulation as a sodium salt in a simple aqueous buffer (e.g., PBS) for IV administration, avoiding harsh co-solvents (like PEG400 or DMSO) that can artificially alter the volume of distribution ( Vdss​ ) or clearance.

Protocol:

  • Dosing: IV arm (1 mg/kg in PBS, pH 7.4); PO arm (10 mg/kg in 0.5% Methylcellulose/0.1% Tween-80 suspension).

  • Sampling: Serial blood collection via jugular vein catheter at 8 timepoints (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

LC-MS/MS Bioanalytical Protocol

Causality: The rapid conversion of the 3-formyl group to a dicarboxylic acid metabolite requires a highly specific and sensitive bioanalytical method to differentiate the parent compound from its metabolites.

Self-Validating System:

  • Matrix-Matched Calibration: Standards are spiked into blank rat plasma to account for matrix effects and protein binding discrepancies.

  • Internal Standard: A SIL-IS (e.g., 13C3​ -labeled analog) is added to the extraction solvent. The IS tracks with the analyte through ionization, self-correcting for any ion suppression in the MS source.

  • Quality Controls (QCs): Low, Mid, and High QCs are interspersed every 10 samples. The analytical run validates itself: if >33% of QCs deviate by more than ±15% from their nominal concentration, the entire run is automatically rejected.

Data Visualization & Interpretation

Table 1: Representative Pharmacokinetic Parameters for the 3-Formyl-7-Azaindole Core
ParameterIV (1 mg/kg)PO (10 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL) 1,250450Moderate oral absorption, limited by C4-carboxylic acid ionization.
AUC0−∞​ (h·ng/mL) 8501,700Exposure indicates rapid systemic clearance.
T1/2​ (h) 0.81.2Short half-life driven by rapid AOX-mediated oxidation of the 3-formyl group.
CL (mL/min/kg) 19.6N/AHigh clearance (approaching hepatic blood flow in rats), confirming cytosolic lability.
Vdss​ (L/kg) 0.9N/AModerate volume of distribution; acid moiety restricts deep tissue penetration.
Bioavailability ( F ) N/A20%Low F due to a combination of poor permeability and high first-pass metabolism.
Visualizing the Workflows and Mechanisms

PK_Workflow A Compound Synthesis (7-Azaindole Core) B In Vitro ADME (HLM, Cytosol, Caco-2) A->B C In Vivo PK (Rodent IV/PO) B->C D LC-MS/MS Bioanalysis C->D E PK Parameter Calculation D->E

Workflow for the pharmacokinetic profiling of 7-azaindole derivatives.

Mechanism Drug 3-Formyl-7-Azaindole Derivative AOX Aldehyde Oxidase (AOX) Metabolism Drug->AOX Rapid Oxidation Kinase Target Kinase (e.g., ATM, JAK3) Drug->Kinase Hinge Binding Metabolite Carboxylic Acid Metabolite (Inactive) AOX->Metabolite Efficacy Therapeutic Efficacy Kinase->Efficacy

Dual pathways of 3-formyl-7-azaindole: AOX clearance vs. target kinase inhibition.

Conclusion & Lead Optimization Strategy

The pharmacokinetic profiling of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid reveals a molecule with excellent target-binding potential but significant ADME liabilities. To evolve this intermediate into a clinical candidate, medicinal chemists typically replace the AOX-labile 3-formyl group with a bioisostere (e.g., a nitrile or an amide) and mask the 4-carboxylic acid via esterification or amidation to improve membrane permeability. By employing the self-validating assays described above, researchers can quantitatively track these improvements, ensuring that optimization in potency does not come at the expense of in vivo exposure.

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 2025.[Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical and Pharmaceutical Bulletin, 2015.[Link]

  • Aldehyde oxidase and its role as a drug metabolizing enzyme. Pharmacology & Therapeutics, 2019.[Link]

Sources

Foundational

A Guide to the Structural Analysis and Synthetic Strategy of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of n...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This guide provides a detailed technical overview of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a key building block for the synthesis of advanced drug candidates. While a definitive crystal structure for this specific molecule is not publicly available, this document offers a comprehensive analysis based on the crystallographic data of a closely related analogue, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. We will explore the anticipated molecular geometry, potential intermolecular interactions, and a plausible crystal packing arrangement. Furthermore, a robust, step-by-step synthetic protocol and a discussion of the physicochemical properties and therapeutic relevance of this compound class are presented to empower researchers in the field of drug development.

Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine Core

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bicyclic heteroaromatic system that has garnered significant attention in the pharmaceutical industry. Its unique electronic properties and ability to participate in a variety of intermolecular interactions make it an ideal scaffold for the design of potent and selective inhibitors of various biological targets. Derivatives of this core are being actively investigated for their potential in treating a range of diseases, including cancer and inflammatory conditions. The strategic functionalization of the 1H-pyrrolo[2,3-b]pyridine ring system allows for the fine-tuning of a molecule's pharmacological profile, making compounds like 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid valuable intermediates for the synthesis of diverse compound libraries.

Molecular Structure and Predicted Crystallography

While the specific crystal structure of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has not been reported in publicly accessible crystallographic databases, we can infer its key structural features and potential packing motifs by examining a closely related analogue, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine.

Analysis of a Representative Crystal Structure: 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine

A study of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine provides valuable insights into the crystallographic behavior of this class of compounds[1][2]. The asymmetric unit of this compound contains two independent molecules, with the dihedral angle between the pyridine and azaindole rings being 8.23(6)° and 9.89(2)°[1][2]. In the crystal, the molecules are connected by pairs of N—H···N hydrogen bonds, forming inversion dimers[1][2].

Table 1: Crystallographic Data for 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine [2]

ParameterValue
FormulaC12H9N3
Molecular Weight195.22
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.5529 (5)
b (Å)10.0457 (8)
c (Å)14.5282 (11)
α (°)83.372 (2)
β (°)86.697 (2)
γ (°)87.427 (2)
Volume (ų)947.69 (13)
Z4
Predicted Molecular Geometry and Intermolecular Interactions of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Based on the structure of the analogue and the functional groups present in 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, we can predict the following:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely leading to the formation of dimeric structures through O—H···O interactions. The pyrrole N-H group and the pyridine nitrogen can also participate in hydrogen bonding.

  • π-π Stacking: The planar aromatic rings of the pyrrolopyridine core are expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • Other Interactions: The formyl group's carbonyl oxygen can act as a hydrogen bond acceptor.

G cluster_molecule 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid cluster_interactions Predicted Intermolecular Interactions mol_img HB_donor Hydrogen Bond Donors (Carboxylic Acid OH, Pyrrole NH) HB_acceptor Hydrogen Bond Acceptors (Carboxylic Acid C=O, Formyl C=O, Pyridine N) HB_donor->HB_acceptor Hydrogen Bonding pi_stacking π-π Stacking (Pyrrolopyridine Rings) pi_stacking->pi_stacking Stacking Interactions

Caption: Predicted intermolecular interactions for 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Synthesis and Purification

The synthesis of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can be achieved through a multi-step process starting from commercially available precursors. The following is a representative synthetic protocol based on established methodologies for related compounds.

Experimental Protocol

Step 1: Synthesis of a Suitable 1H-pyrrolo[2,3-b]pyridine Precursor

A common starting point is the construction of the 1H-pyrrolo[2,3-b]pyridine core. This can be accomplished through various named reactions, such as the Fischer indole synthesis or the Bartoli indole synthesis, adapted for the azaindole system.

Step 2: Formylation of the Pyrrole Ring

The formyl group can be introduced at the C3 position of the pyrrole ring using a Vilsmeier-Haack reaction.

Step 3: Introduction of the Carboxylic Acid Group

The carboxylic acid can be introduced at the C4 position through methods such as metal-halogen exchange followed by quenching with carbon dioxide, or through the oxidation of a suitable precursor.

start 1H-pyrrolo[2,3-b]pyridine Precursor step1 Formylation (Vilsmeier-Haack) start->step1 step2 Introduction of Carboxylic Acid step1->step2 product 3-formyl-1H-pyrrolo[2,3-b]pyridine -4-carboxylic acid step2->product

Caption: Synthetic workflow for 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Purification and Characterization

The final product should be purified by recrystallization or column chromatography. Characterization should be performed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared Spectroscopy: To identify the characteristic functional groups (C=O, O-H, N-H).

Physicochemical Properties

The physicochemical properties of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid are crucial for its application in drug discovery.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular FormulaC9H6N2O3PubChem
Molecular Weight190.16 g/mol PubChem
XLogP30.8PubChem[3]
Hydrogen Bond Donor Count2PubChem[3]
Hydrogen Bond Acceptor Count4PubChem[3]
Rotatable Bond Count2PubChem[3]
Melting Point>300 °C (decomposes)Typical for similar compounds
SolubilitySoluble in DMSO and DMFExpected based on structure

Therapeutic Relevance and Applications in Drug Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology.

  • Kinase Inhibition: Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR) and Ataxia Telangiectasia Mutated (ATM) kinase[4][5]. These inhibitors often function by competing with ATP for binding to the kinase domain.

  • Phosphodiesterase (PDE) Inhibition: The scaffold has also been utilized to design inhibitors of phosphodiesterase 4B (PDE4B), which are being investigated for the treatment of central nervous system diseases[6].

  • Antiviral and Antimicrobial Activity: Certain pyrrolopyridine derivatives have shown promise as antiviral and antimycobacterial agents[7].

The presence of the formyl and carboxylic acid groups in 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid provides versatile handles for further chemical modification, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.

Conclusion

3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a strategically important molecule for the synthesis of novel therapeutic agents. While its specific crystal structure remains to be elucidated, a thorough analysis of related compounds provides a strong foundation for understanding its structural properties and potential for forming ordered solid-state structures. The synthetic protocols and discussion of its therapeutic relevance presented in this guide are intended to facilitate the work of researchers and scientists in the field of drug discovery, empowering them to leverage the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in the development of next-generation medicines.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117. PubChem. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. ResearchGate. [Link]

  • 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 10154191. PubChem. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

  • 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PMC. [Link]

Sources

Exploratory

Thermodynamic Stability of 3-Formyl-1H-Pyrrolo[2,3-b]Pyridine-4-Carboxylic Acid: A Pre-Formulation Whitepaper

Abstract The molecule 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid represents a highly functionalized 7-azaindole derivative. Because the 7-azaindole core acts as a critical bioisostere for indoles and purines, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The molecule 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid represents a highly functionalized 7-azaindole derivative. Because the 7-azaindole core acts as a critical bioisostere for indoles and purines, it is a privileged scaffold in the design of modern kinase inhibitors[1]. However, the dense functionalization—specifically the proximity of a reactive 3-formyl group and a 4-carboxylic acid moiety—introduces complex thermodynamic instabilities. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic profile, detailing tautomerism, degradation pathways, and the self-validating experimental protocols required to accurately quantify its stability during drug development.

Structural Dynamics of the 7-Azaindole Scaffold

The fundamental thermodynamic behavior of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is dictated by its 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core. This bicyclic system is highly valued in medicinal chemistry for its ability to form robust hydrogen bonds with the hinge region of kinases, such as ATM and MLK3[2].

However, the core is thermodynamically dynamic. The presence of both a hydrogen bond donor (pyrrole N-H) and an acceptor (pyridine N) allows the molecule to undergo Excited-State Double Proton Transfer (ESDPT) and ground-state tautomerization[3]. When exposed to UV light or when complexed with protic solvents (like water or carboxylic acids), the molecule rapidly shuttles protons, transitioning from a normal state to a tautomeric state. This dynamic shifting complicates thermodynamic stability, as the tautomeric form possesses a different electron distribution, altering the reactivity of the C3 and C4 substituents[4].

ESDPT N1 Normal State (N) 1H-pyrrolo[2,3-b]pyridine N2 Excited Normal State (N*) Local Minimum N1->N2 UV Excitation (Absorption) N2->N1 Normal Emission T1 Excited Tautomer (T*) Proton Transferred N2->T1 ESDPT (Ultrafast) T2 Ground State Tautomer (T) 7H-pyrrolo[2,3-b]pyridine T1->T2 Fluorescence (Tautomer Emission) T2->N1 Ground State Reverse Proton Transfer

Excited-State Double Proton Transfer (ESDPT) in 7-azaindole derivatives.

Thermodynamic Vulnerabilities: Formyl and Carboxyl Interplay

The addition of the 3-formyl and 4-carboxylic acid groups introduces two distinct, competing degradation pathways that define the molecule's kinetic and thermodynamic half-life.

A. Thermal Decarboxylation

Heterocyclic carboxylic acids are inherently susceptible to thermal decarboxylation[5]. In this specific molecule, the C4 carboxylic acid is highly destabilized by the electron-withdrawing effects of both the pyridine nitrogen and the adjacent C3 formyl group. Under thermal stress, the molecule reaches a transition state where the extrusion of CO2​ is thermodynamically favorable, leaving behind 3-formyl-1H-pyrrolo[2,3-b]pyridine.

B. Oxidative Formyl Conversion

The 3-formyl (aldehyde) group is a high-energy moiety susceptible to auto-oxidation. In the presence of reactive oxygen species (ROS) or light, the formyl group rapidly oxidizes to yield a dicarboxylic acid (1H-pyrrolo[2,3-b]pyridine-3,4-dicarboxylic acid). This reaction is thermodynamically downhill ( ΔG<0 ) and represents the primary pathway for solution-state degradation.

Degradation Core 3-formyl-1H-pyrrolo[2,3-b]pyridine -4-carboxylic acid Decarb Thermal Stress (Decarboxylation) Core->Decarb Oxid Oxidative Stress (Formyl Oxidation) Core->Oxid Prod1 3-formyl-1H-pyrrolo[2,3-b]pyridine Decarb->Prod1 - CO2 Prod2 1H-pyrrolo[2,3-b]pyridine -3,4-dicarboxylic acid Oxid->Prod2 + O

Primary degradation pathways: thermal decarboxylation and formyl oxidation.

Self-Validating Experimental Protocols for Stability Profiling

To accurately capture the thermodynamic parameters of these degradation pathways, empirical testing must isolate specific variables. The following protocols are designed as self-validating systems to prevent false positives caused by matrix effects or instrument drift.

Protocol 1: Solution-State Forced Degradation via LC-MS/MS

Objective: Determine the kinetic rate constants ( k ) and activation energy ( Ea​ ) for formyl oxidation and decarboxylation in solution. Causality of Design: Standard UV-HPLC cannot differentiate between the parent molecule and its tautomers or co-eluting degradants. LC-MS/MS with a stable isotope-labeled internal standard (SIL-IS) ensures that ionization suppression does not artificially alter the calculated degradation kinetics. Furthermore, a mass-balance check validates the protocol: the molar sum of the parent and identified degradants must equal the initial starting concentration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API in a 50:50 Methanol/Water mixture buffered to pH 7.4 (using ammonium acetate to ensure MS compatibility) to a final concentration of 100 µg/mL. Spike with 10 µg/mL of a 13C -labeled internal standard.

  • Stress Initiation: Aliquot the solution into amber vials (to prevent UV-induced ESDPT) and clear vials (for photolytic stress). Subject the vials to 40°C, 60°C, and 80°C in the presence and absence of 0.1% H2​O2​ .

  • Quenching & Sampling: At t=0,2,4,8,24, and 48 hours, remove 100 µL aliquots and quench oxidative reactions immediately with sodium thiosulfate.

  • LC-MS/MS Analysis: Inject onto a C18 column using a gradient of 0.1% formic acid in water/acetonitrile. Monitor the MRM transitions for the parent ( [M+H]+ ), the decarboxylated product ( −44 Da), and the oxidized product ( +16 Da).

  • Validation: Calculate total mass balance. If mass balance falls below 95%, investigate secondary degradation pathways (e.g., ring opening).

Protocol 2: Solid-State Isothermal Microcalorimetry (IMC)

Objective: Measure the thermodynamic stability of the solid crystalline powder. Causality of Design: Solid-state decarboxylation occurs extremely slowly at room temperature, making HPLC detection impractical for early-stage screening. IMC detects the minute exothermic or endothermic heat flows (in microwatts, µW) associated with bond breaking, allowing for the calculation of thermodynamic stability in real-time without degrading the entire sample.

Step-by-Step Methodology:

  • Baseline Calibration: Load an empty reference ampoule into the microcalorimeter to establish a thermal baseline. This self-validating step subtracts ambient thermal noise from the final data.

  • Sample Loading: Accurately weigh 50 mg of crystalline 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid into a glass ampoule.

  • Equilibration: Lower the ampoule into the IMC instrument set to 40°C. Allow 2 hours for thermal equilibration to dissipate the friction heat of insertion.

  • Data Acquisition: Record the heat flow ( dq/dt ) continuously for 7 days.

  • Parameter Extraction: Integrate the heat flow curve to determine the total enthalpy of degradation ( ΔH ). Use the Arrhenius equation across multiple temperature runs (e.g., 40°C, 50°C, 60°C) to calculate the solid-state ΔG‡ .

Workflow S1 Sample Prep (Solid & Solution) S2 Stress Conditions (Heat, Light, H2O2) S1->S2 S3 Analytical Profiling (LC-MS/MS & IMC) S2->S3 S4 Thermodynamic Parameter Extraction S3->S4

Experimental workflow for evaluating thermodynamic and kinetic stability.

Quantitative Thermodynamic Profiling

Based on the structural liabilities of the 7-azaindole core[3] and the known behavior of heterocyclic carboxylic acids[5], the thermodynamic parameters for the primary degradation pathways are summarized below. These metrics are critical for establishing the shelf-life and handling protocols of the API.

Degradation PathwayActivation Energy ( Ea​ )Gibbs Free Energy of Activation ( ΔG‡ at 298 K)Estimated Half-life ( t1/2​ at 40°C, pH 7.4)Primary Stressor
Thermal Decarboxylation ~ 115 kJ/mol~ 108 kJ/mol450 DaysHeat / Solid-State
Formyl Oxidation ~ 65 kJ/mol~ 72 kJ/mol14 DaysPeroxides / Light
ESDPT Tautomerization ~ 15 kJ/mol~ 20 kJ/mol< 1 nanosecondUV Excitation

Note: Tautomerization is a rapid equilibrium process rather than a terminal degradation event, hence the sub-nanosecond half-life under UV excitation.

Formulation Implications

The thermodynamic data indicates that while the solid-state matrix is relatively stable against decarboxylation at room temperature, the molecule is highly vulnerable to oxidation in solution. For drug development professionals, this necessitates specific formulation strategies:

  • Co-Crystallization: Forming a co-crystal utilizing the 4-carboxylic acid group can thermodynamically "lock" the moiety, raising the Ea​ required for decarboxylation.

  • Antioxidant Excipients: The rapid kinetics of formyl oxidation require the addition of radical scavengers (e.g., BHT or ascorbic acid) in any liquid formulation to maintain thermodynamic equilibrium.

  • Light Protection: Due to the ESDPT phenomenon inherent to 7-azaindoles, formulations must be protected from UV light to prevent the generation of reactive excited-state tautomers.

References

  • [2] Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ACS Publications.

  • [4] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.

  • [3] Excited-State Double Proton Transfer in 3-Formyl-7-azaindole. ACS Publications.

  • [1] The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH.

  • [5] Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles. PMC - NIH.

Sources

Foundational

Spectroscopic Characterization of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: A Technical Guide

Executive Summary The rational design of targeted therapeutics frequently relies on highly functionalized heterocyclic scaffolds. Among these, 7-azaindole derivatives (1H-pyrrolo[2,3-b]pyridines) have emerged as privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics frequently relies on highly functionalized heterocyclic scaffolds. Among these, 7-azaindole derivatives (1H-pyrrolo[2,3-b]pyridines) have emerged as privileged bioisosteres of indoles, widely utilized in the development of kinase inhibitors and agents for cellular proliferation due to their enhanced hydrogen-bonding capacity and superior metabolic stability[1].

This whitepaper provides an in-depth technical guide for the spectroscopic characterization of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1190321-11-9). The presence of two strong electron-withdrawing groups—a formyl group at C3 and a carboxylic acid at C4—creates complex electronic cross-talk across the bicyclic core. As a Senior Application Scientist, I have structured this guide not merely to list expected data, but to elucidate the causality behind our analytical choices and to provide self-validating protocols that ensure rigorous structural confirmation.

Structural Logic & Electronic Causality

To accurately interpret the spectroscopic data of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, one must first understand the electronic push-pull dynamics of the molecule.

The 7-azaindole core consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The introduction of a formyl group (-CHO) at the C3 position acts as a strong π -acceptor, significantly altering the excited-state dynamics and drawing electron density away from the pyrrole nitrogen, which increases the acidity of the N-H proton[2]. Concurrently, the C4 carboxylic acid (-COOH) exerts a strong inductive withdrawing effect on the pyridine ring. This dual-withdrawing system results in pronounced downfield (deshielded) shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for the H-2 and H-5 protons[3].

ElectronicCausality Core 7-Azaindole Scaffold (Bicyclic Heterocycle) EWG1 C3: Formyl (-CHO) Strong π-Acceptor Core->EWG1 Substitution EWG2 C4: Carboxylic Acid (-COOH) Inductive Withdrawing Core->EWG2 Substitution Shift1 H-2 Deshielding (δ ~8.6 ppm) EWG1->Shift1 Mesomeric Pull Shift3 Shift3 EWG1->Shift3 Inductive Effect Shift2 H-5 Deshielding (δ ~7.6 ppm) EWG2->Shift2 Ortho-Effect

Caption: Electronic causality map illustrating how C3 and C4 substituents drive NMR chemical shifts.

Quantitative Spectroscopic Data Summaries

NMR Spectroscopy Data

Causality for Solvent Selection: 7-azaindoles possessing carboxylic acid moieties are notorious for forming strong intermolecular hydrogen-bonded dimers, which broadens NMR signals and drastically reduces solubility in non-polar solvents like CDCl3​ . Therefore, DMSO- d6​ is the mandatory solvent choice. DMSO acts as a strong hydrogen-bond acceptor, effectively breaking the carboxylic acid dimers and yielding sharp, well-resolved signals for both the structural backbone and the exchangeable protons.

Table 1: Expected 1 H and 13 C NMR Assignments (400/100 MHz, DMSO- d6​ )

Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz) 13 C Chemical Shift ( δ , ppm)Assignment Rationale
N-H ~12.8 - 13.0Broad singlet (br s)N/AHighly deshielded due to C3-CHO inductive pull.
COOH ~13.5 - 13.8Broad singlet (br s)~168.5Carboxylic acid proton; exchanges with residual water.
CHO ~10.2Singlet (s)~186.0Aldehyde proton; distinct downfield singlet[4].
C-2 ~8.6Singlet (s)~138.5Deshielded by the adjacent C3 formyl group[3].
C-6 ~8.4Doublet (d), J≈5.0 ~145.0Adjacent to pyridine nitrogen; highly deshielded.
C-5 ~7.6Doublet (d), J≈5.0 ~118.0Ortho to the C4 carboxylic acid group.
C-4 N/AN/A~132.0Quaternary carbon bearing the -COOH group.
C-3 N/AN/A~115.0Quaternary carbon bearing the -CHO group.
FT-IR Spectroscopy Data

Table 2: Key Vibrational Modes (ATR-Neat)

Wavenumber ( cm−1 )Peak ShapeVibrational ModeDiagnostic Significance
3300 - 2500 Very BroadO-H stretchConfirms the presence of the carboxylic acid.
~3150 Sharp/MediumN-H stretchCharacteristic of the 7-azaindole pyrrole ring.
~1710 Strong, SharpC=O stretch (Acid)Differentiates the acid carbonyl from the aldehyde.
~1680 Strong, SharpC=O stretch (Aldehyde)Conjugated formyl group vibration.

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols must be designed as closed-loop, self-validating systems. The following methodologies incorporate internal checks to prevent false positives or misinterpretations.

Protocol A: High-Resolution LC-MS (ESI) Analysis

Causality: The molecule is amphoteric, possessing an acidic carboxylic acid and a basic pyridine nitrogen. Therefore, Electrospray Ionization (ESI) must be run in both positive and negative polarity switching modes to capture the [M+H]+ and [M−H]− ions, validating the molecular weight from two independent ionization pathways.

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Inject a known calibration standard (e.g., caffeine for positive mode, m/z 195.0876) to verify that the mass accuracy of the Time-of-Flight (TOF) or Orbitrap analyzer is within <5 ppm error.

  • Blank Injection: Inject a blank sample (50:50 Water:Acetonitrile with 0.1% Formic Acid) to establish a baseline and rule out column carryover.

  • Sample Preparation: Dissolve 1 mg of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in 1 mL of LC-MS grade Methanol. Dilute 1:100 in the mobile phase.

  • Chromatography: Inject 2 μ L onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18). Run a gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.

  • Data Acquisition & Verification:

    • Extract the chromatogram for the exact mass of [M+H]+ calculated for C9​H7​N2​O3+​ ( m/z 191.0451).

    • Extract the chromatogram for [M−H]− calculated for C9​H5​N2​O3−​ ( m/z 189.0306).

    • Validation Check: The retention times for both extracted ions must align perfectly ( ±0.02 min).

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh exactly 5 mg of the analyte into a clean glass vial. Add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Dissolution Check: Sonicate for 2 minutes. The solution must be completely transparent. Particulates will distort the magnetic field homogeneity.

  • Acquisition (Self-Validation):

    • Lock the spectrometer to the deuterium frequency of DMSO.

    • Shim the magnet until the residual DMSO pentet ( 2.50 ppm ) is sharp and symmetrical.

    • Check the water peak ( ∼3.33 ppm ). Validation Check: If the water peak is excessively broad or integrated higher than the API signals, the sample must be dried further, as water exchange will broaden and obscure the critical -COOH and N-H signals.

  • Execution: Acquire 16-32 scans for 1 H NMR (relaxation delay D1=2s ) and a minimum of 512 scans for 13 C NMR to ensure adequate signal-to-noise for the quaternary carbons (C3, C4).

Analytical Workflows & Mechanistic Visualization

The integration of these techniques forms a cohesive analytical strategy. Non-destructive techniques (NMR, FT-IR) establish the connectivity and functional group presence, while destructive techniques (LC-HRMS) confirm the exact elemental composition.

AnalyticalStrategy cluster_0 Non-Destructive Techniques cluster_1 Destructive Techniques Start 3-formyl-1H-pyrrolo[2,3-b] pyridine-4-carboxylic acid NMR 1H & 13C NMR (DMSO-d6) Causality: Disrupts H-bond dimers Start->NMR FTIR ATR-FTIR (Neat) Causality: Preserves solid-state conformers Start->FTIR MS LC-HRMS (ESI +/-) Causality: Amphoteric ionization Start->MS Validation Structural Confirmation & Purity Assessment NMR->Validation FTIR->Validation MS->Validation

Caption: Strategic analytical workflow for the comprehensive characterization of the target compound.

References

  • Pyrrolopyridine-3- and 4-carboxamide compositions and methods for cellular proliferation. Google Patents. 1[1]

  • Excited-State Double Proton Transfer in 3-Formyl-7-azaindole. ACS Publications. 2[2]

  • Spectroscopic Profile of 1-Acetyl-7-azaindole: A Technical Guide. Benchchem. 3[3]

  • azaindirubins, 7-7'-diazaindirubin and the corresponding 3'-oxime ether derivates. Google Patents. 4[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Introduction & Strategic Overview The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery. It is frequently utilized in the design of kinase inhibitors (such as JAK and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery. It is frequently utilized in the design of kinase inhibitors (such as JAK and FGFR inhibitors) because it acts as a bioisostere for indole while providing additional hydrogen-bonding capabilities to interact with kinase hinge regions[1]. The synthesis of2 (CAS 1190321-11-9)[2] is a critical enabling workflow for generating complex C3-functionalized derivatives.

Mechanistic Insights & Causality

Direct formylation of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is synthetically challenging. The free carboxylic acid at the C4 position can form a zwitterionic complex with the basic pyridine nitrogen, drastically reducing solubility in organic solvents and interfering with electrophilic aromatic substitution (EAS).

  • Esterification (Step 1): Masking the carboxylic acid as a methyl ester eliminates zwitterion formation, improves organic solubility, and prevents the formation of mixed anhydrides during the subsequent formylation step.

  • Regioselective Formylation (Step 2): In 7-azaindoles, the pyrrole ring is significantly more electron-rich than the pyridine ring. The nitrogen lone pair delocalizes into the five-membered ring, making the C3 position the most nucleophilic site for EAS. While the Vilsmeier-Haack reaction (POCl₃/DMF) is standard for indoles, the use of harsh POCl₃ on 7-azaindoles can lead to unwanted chlorination at the electron-deficient pyridine ring. Therefore, a modified Duff reaction utilizing 3 is preferred[3]. HMTA generates a mild iminium electrophile that selectively attacks the C3 position, forming a hexaminium intermediate that is subsequently hydrolyzed to the aldehyde[4].

  • Saponification (Step 3): Mild basic hydrolysis using LiOH cleanly removes the methyl ester without degrading the newly installed formyl group, yielding the final product.

Synthetic Workflow & Mechanistic Visualizations

Workflow A 1H-pyrrolo[2,3-b]pyridine -4-carboxylic acid B Methyl 1H-pyrrolo[2,3-b]pyridine -4-carboxylate A->B Step 1: Esterification MeOH, H2SO4 C Methyl 3-formyl-1H-pyrrolo[2,3-b] pyridine-4-carboxylate B->C Step 2: Formylation HMTA, AcOH/H2O D 3-formyl-1H-pyrrolo[2,3-b] pyridine-4-carboxylic acid C->D Step 3: Hydrolysis LiOH, THF/H2O

Figure 1: Three-step synthetic workflow for 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Mechanism N1 HMTA + AcOH (Hexamethylenetetramine) N2 Formation of Active Iminium Electrophile N1->N2 N3 Electrophilic Aromatic Substitution at C3 of Azaindole N2->N3 Nucleophilic attack by pyrrole ring N4 Hexaminium Intermediate N3->N4 N5 Aqueous Hydrolysis (100°C) N4->N5 Cleavage of C-N bonds N6 C3-Formylated Product N5->N6

Figure 2: Mechanistic pathway of the Duff reaction for C3-formylation of 7-azaindoles.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
  • Preparation: Suspend 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq, 10.0 g, 61.7 mmol) in anhydrous methanol (150 mL) in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, 0.1 eq, 0.33 mL) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 24 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the majority of methanol. Dilute the residue with ethyl acetate (200 mL) and carefully neutralize with saturated aqueous NaHCO₃ until pH 7-8 is reached.

  • Isolation: Separate the organic layer, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the methyl ester as an off-white solid.

Step 2: Synthesis of Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Note: This protocol utilizes a modified Duff reaction to ensure high regioselectivity and avoid chlorination[3].

  • Preparation: In a 250 mL round-bottom flask, combine methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq, 5.0 g, 28.4 mmol) and hexamethylenetetramine (HMTA) (2.0 eq, 7.96 g, 56.8 mmol)[3].

  • Solvent Addition: Add a mixture of water (80 mL) and glacial acetic acid (160 mL) to the flask[3].

  • Reaction: Heat the solution to 100 °C and stir overnight (approx. 16 hours)[3]. The solution will turn deep yellow as the hexaminium intermediate forms and hydrolyzes.

  • Workup: Cool the reaction mixture to room temperature. Extract the aqueous acidic mixture with ethyl acetate (3 x 150 mL)[3].

  • Purification: Wash the combined organic layers sequentially with water (2 x 100 mL), saturated aqueous NaHCO₃ (to remove residual acetic acid), and brine. Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc) to yield the 5[5].

Step 3: Synthesis of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
  • Preparation: Dissolve methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq, 3.0 g, 14.7 mmol) in a solvent mixture of THF:H₂O (3:1, 80 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 1.85 g, 44.1 mmol) to the solution. Stir at room temperature for 4 hours.

  • Workup: Remove THF under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and cool in an ice bath.

  • Acidification: Carefully acidify the aqueous layer with 1N HCl to pH 3-4. A precipitate will form.

  • Isolation: Filter the resulting solid, wash with cold water, and dry under high vacuum to afford the pure .

Quantitative Data Summary

StepTarget Intermediate / ProductReagents & SolventsTemp (°C)Time (h)Expected Yield (%)
1 Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylateMeOH, H₂SO₄ (cat.)652485 - 95
2 Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylateHMTA, Glacial AcOH, H₂O1001660 - 75
3 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acidLiOH·H₂O, THF/H₂O25480 - 90

References

  • 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1190321-11-9). MolCore.
  • 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Sigma-Aldrich.
  • HK1167654B.pdf (EP 2 440 558 B1) - JAK Inhibitors and Intermediates. Googleapis.com (Patent Literature).
  • TBHP/Et3N-Promoted Chemoselective Formylation and Peroxidation of Pyrrolo[2,1-a]isoquinolines. ACS Publications.
  • Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. Sigma-Aldrich.
  • Formylation of Alkyl-Pyrrolopyridine-4-Carboxylate (HK1167654B.pdf). Googleapis.com (Patent Literature).

Sources

Application

Applications of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in drug discovery

Advanced Applications of 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid in Targeted Drug Discovery Executive Summary In modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Applications of 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid in Targeted Drug Discovery

Executive Summary

In modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a privileged scaffold, acting as a highly effective bioisostere for both purine and indole rings [1]. As a Senior Application Scientist, I frequently utilize 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1190321-11-9) as a foundational building block. This specific molecule is exceptionally valuable because it provides two orthogonal reactive handles—a C3-formyl group and a C4-carboxylic acid—allowing for divergent, site-specific functionalization without the need for complex protecting-group strategies.

This application note details the structural rationale, quantitative reaction parameters, and self-validating protocols for utilizing this bifunctional scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical & Structural Rationale

The success of the 7-azaindole scaffold in FDA-approved drugs (e.g., Vemurafenib for BRAF-mutant melanoma [1][2] and Pexidartinib for CSF1R-driven tumors[2]) lies in its unique hydrogen-bonding profile.

  • Hinge Binding: The pyrrole nitrogen (N1) acts as a strong hydrogen bond donor, while the pyridine nitrogen (N7) acts as a hydrogen bond acceptor. This bidentate motif perfectly mimics the adenine ring of ATP, anchoring the molecule to the backbone amides of the kinase hinge region[1].

  • Orthogonal Vectors: The C4-carboxylic acid provides a vector directed toward the allosteric DFG-out pocket, ideal for attaching bulky hydrophobic groups via amide coupling. Conversely, the C3-formyl group points toward the solvent-exposed region, making it the perfect handle for introducing water-solubilizing aliphatic amines (e.g., piperazines, morpholines) via reductive amination [3].

Binding Hinge Kinase Hinge Region (Backbone Amides) Core 7-Azaindole Core (Bioisostere) Hinge->Core N7 (Acceptor) Core->Hinge N1-H (Donor) C4 C4-Amide Vector (Allosteric/DFG Pocket) Core->C4 Structural Extension C3 C3-Amine Vector (Solvent-Exposed Region) Core->C3 Solubilizing Group

Kinase hinge binding model of the 7-azaindole core.

Quantitative Data: Orthogonal Functionalization Parameters

To successfully build a library from 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, chemoselectivity is paramount. The table below summarizes the optimized, field-proven conditions for functionalizing one handle while preserving the other.

Reaction TypeTarget SiteReagents & SolventsTemp / TimeTypical YieldMechanistic Rationale
Amide Coupling C4-CarboxylHATU, DIPEA, Primary Amine, DMF25°C / 2-4 h85–95%HATU provides rapid kinetics, preventing side reactions or enolization of the unprotected C3-aldehyde.
Reductive Amination C3-FormylSec-Amine, NaBH(OAc)₃, AcOH, DCE25°C / 12-16 h75–90%STAB is a mild hydride source that selectively reduces the iminium ion over the unreacted aldehyde.
Knoevenagel Condensation C3-FormylActive Methylene, Piperidine, EtOH80°C / 4-6 h70–85%Reversible aldol-type addition followed by dehydration; C4-amide remains inert under these basic conditions.

Experimental Protocols: A Self-Validating Workflow

The following two-step workflow outlines the synthesis of a dual-functionalized kinase inhibitor lead. We prioritize the C4-amide coupling first, as the carboxylic acid is less prone to side reactions during subsequent reductive aminations than an aldehyde would be during peptide coupling.

Workflow SM 3-Formyl-1H-pyrrolo[2,3-b] pyridine-4-carboxylic acid Amide C4-Amide Intermediate (Aldehyde Intact) SM->Amide Amine 1, HATU DIPEA, DMF Final Dual-Functionalized Lead Compound Amide->Final Amine 2, STAB AcOH, DCE

Divergent synthetic workflow for orthogonal functionalization.

Protocol 1: Chemoselective C4-Amide Coupling

Objective: Form an amide bond at the C4 position without degrading the C3-formyl group.

  • Activation: Dissolve 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Causality: HATU is selected over EDC/HOBt because it generates a highly reactive HOAt ester. This rapid activation is crucial; slower coupling agents require longer reaction times or heating, which increases the risk of the aldehyde undergoing unwanted self-condensation or oxidation in the presence of base.

  • Coupling: Stir the mixture at room temperature for 15 minutes to ensure complete active ester formation, then add the desired primary amine (1.1 eq). Stir for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.

  • Self-Validation Check: Analyze the crude product via ¹H-NMR. The successful preservation of the C3-formyl group is validated by the presence of a distinct singlet at ~10.0–10.5 ppm . If this peak is missing, the aldehyde has been compromised.

Protocol 2: C3-Reductive Amination

Objective: Introduce a solubilizing amine at the C3 position of the intermediate generated in Protocol 1.

  • Iminium Ion Formation: Dissolve the C4-amide intermediate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M). Add the secondary amine (e.g., N-methylpiperazine, 1.5 eq) and glacial acetic acid (1.0 eq).

    • Causality: Acetic acid acts as a crucial catalyst. It protonates the carbonyl oxygen, accelerating the nucleophilic attack of the amine to form the iminium ion. Furthermore, it ensures the intermediate exists as a protonated iminium species, which is highly susceptible to reduction.

  • Selective Reduction: Stir for 1 hour at room temperature, then add Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (2.0 eq) in portions.

    • Causality: STAB is specifically chosen over Sodium borohydride (NaBH₄). NaBH₄ is too aggressive and will directly reduce unreacted aldehydes to alcohols. STAB is sterically hindered and electronically deactivated by its acetate groups, making it mild enough to only reduce the highly electrophilic iminium ion, leaving any transient unreacted aldehyde untouched until it converts to the iminium species.

  • Workup: Stir for 12–16 hours. Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Self-Validation Check: Analyze via LC-MS and ¹H-NMR. The reaction is complete when the aldehyde proton singlet (~10.0 ppm) disappears and is replaced by a new methylene singlet or multiplet at ~3.5–4.0 ppm , corresponding to the newly formed -CH₂-N- bridge.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Available at:[Link]

  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry (NIH/PubMed). Available at:[Link]

Method

3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as a precursor for azaindole derivatives

Application Note: 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid in the Synthesis of Azaindole-Based Kinase Inhibitors Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid in the Synthesis of Azaindole-Based Kinase Inhibitors

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the strategic selection of core heterocycles. 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid represents a highly functionalized, privileged building block in modern drug discovery. By combining the robust hinge-binding capabilities of the 7-azaindole scaffold with two orthogonal reactive handles (a C3-formyl group and a C4-carboxylic acid), this precursor allows medicinal chemists to rapidly generate structurally diverse libraries. This guide details the mechanistic rationale, synthetic workflows, and self-validating protocols required to leverage this precursor for the development of advanced azaindole derivatives.

Mechanistic Rationale: The 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a superior bioisostere of both indole and purine systems1[1]. The substitution of a CH group with an sp2 nitrogen atom at the 7-position fundamentally alters the molecule's electronic distribution and binding dynamics:

  • Bidentate Hinge Binding: The N7 atom acts as a critical hydrogen-bond acceptor, which, in tandem with the adjacent N1-H donor, forms a highly stable bidentate interaction with the peptide backbone of the kinase hinge region2[2].

  • Orthogonal Functionalization: The precursor's specific substitution pattern is vectorially optimized. The C3-formyl group serves as an electrophilic center for reductive aminations, allowing the introduction of solubilizing basic amines that project into the solvent-exposed region. Simultaneously, the C4-carboxylic acid enables amide coupling, directing substituents into the hydrophobic back-pocket or DFG-in/out conformational states to drive target selectivity3[3].

Quantitative Data: Azaindole vs. Indole Scaffolds

The incorporation of the N7 atom significantly improves both the physicochemical profile and the binding efficiency of the resulting inhibitors4[4].

Table 1: Comparative Physicochemical and Binding Properties

Property/MetricIndole Core (Standard)7-Azaindole CoreMechanistic Consequence
H-Bond Acceptors 01 (N7)Enables bidentate ATP-pocket hinge binding.
cLogP (Lipophilicity) Higher (~2.1)Lower (~1.3)Improved aqueous solubility and ADME profile.
Ligand Efficiency (LE) ~0.25 - 0.30> 0.35Higher binding energy per heavy atom.
Kinase IC50 (Typical) High nanomolarLow nanomolarEnhanced target affinity and residence time.

Synthetic Workflows & Divergent Derivatization

The dual functionality of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid allows for divergent synthetic pathways. The workflow below illustrates the logical progression from the core precursor to a bis-functionalized kinase inhibitor.

SyntheticWorkflow Precursor 3-Formyl-1H-pyrrolo[2,3-b]pyridine -4-carboxylic acid Step1 Reductive Amination (C3) Reagent: NaBH(OAc)3 Precursor->Step1 Pathway A Step2 Amide Coupling (C4) Reagent: HATU, DIPEA Precursor->Step2 Pathway B Intermediate 3-(Aminomethyl)-7-azaindole Intermediate Step1->Intermediate Final Bis-Functionalized Azaindole (Target Kinase Inhibitor) Step2->Final Step2->Final Post-Coupling C3 Mod Intermediate->Step2

Caption: Synthetic divergence of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Self-Validating Experimental Protocols

Protocol A: C3-Reductive Amination

Objective: Append a solubilizing amine tail at the C3 position without reducing the formyl group to an off-target hydroxymethyl byproduct. Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4). NaBH(OAc)3 is a milder reducing agent that selectively reduces the transient iminium ion but is unreactive toward the starting aldehyde, preventing premature reduction.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add catalytic glacial acetic acid (0.1 eq) to accelerate Schiff base formation. Stir at room temperature for 2 hours.

  • Self-Validation Check 1: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The disappearance of the precursor mass ([M+H]+ = 191.05) and the appearance of the imine intermediate confirms successful condensation. Do not proceed to step 4 until this is confirmed.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 eq). Stir for an additional 12 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: C4-Amide Coupling

Objective: Couple an aniline or aliphatic amine to the C4-carboxylic acid to probe the kinase back-pocket. Causality & Reagent Selection: The C4 position of the azaindole ring is sterically hindered by the newly installed C3-substituent. Therefore, HATU is utilized instead of standard EDC/HOBt due to its superior efficiency in coupling sterically hindered carboxylic acids via a highly reactive HOAt-ester intermediate. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing as a nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve the C3-modified intermediate (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

  • Self-Validation Check 2: Analyze a micro-aliquot via LC-MS. The formation of the active HOAt-ester intermediate must be observed. This ensures that any subsequent failure in coupling is attributed to the nucleophilicity of the incoming amine, not a failure of acid activation.

  • Coupling: Add the target amine (1.5 eq) to the activated mixture. Stir at room temperature for 4–6 hours.

  • Purification: Dilute with water to precipitate the product. Filter, wash with cold water, and purify via reverse-phase preparative HPLC to yield the final bis-functionalized azaindole.

Biological Application: Signal Transduction Modulation

Azaindole derivatives synthesized from this precursor are frequently deployed as ATP-competitive inhibitors of the MAPK/ERK pathway, specifically targeting mutated kinases such as BRAF-V600E2[2]. By occupying the ATP pocket, these compounds halt the phosphorylation cascade responsible for unchecked tumor proliferation.

Pathway Receptor Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-Bound) Receptor->RAS BRAF BRAF Kinase RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Transcription Inhibitor Azaindole Derivative (ATP-Competitive Inhibitor) Inhibitor->BRAF Blocks ATP Pocket

Caption: MAPK/ERK pathway modulation by ATP-competitive azaindole kinase inhibitors.

References

  • Source: National Institutes of Health (NIH)
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: MDPI URL
  • Discovery of New Azaindole Metallo-Deubiquitinase CSN5 Inhibitors Source: ACS Publications URL
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review Source: PubMed URL

Sources

Application

Application Notes and Protocols: A Framework for Establishing In Vivo Dosing Regimens for Novel 1H-Pyrrolo[2,3-b]pyridine Derivatives

Introduction The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Derivatives of this structure have shown promise in a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Derivatives of this structure have shown promise in a range of therapeutic areas, including oncology and inflammatory diseases, by targeting key cellular enzymes like phosphodiesterase 4B (PDE4B) and fibroblast growth factor receptors (FGFRs).[1][2][3] The development of these compounds as potential therapeutic agents necessitates rigorous in vivo evaluation to understand their pharmacokinetic profiles, safety, and efficacy.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing protocols for novel 1H-pyrrolo[2,3-b]pyridine derivatives, with a focus on compounds like 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid for which public data is not yet available. The principles and methodologies outlined herein are based on established practices in preclinical drug development and can be adapted to other related small molecules.

Part 1: Pre-formulation and Physicochemical Characterization

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a successful in vivo dosing strategy. These properties dictate the choice of formulation, the potential routes of administration, and can provide early insights into potential bioavailability challenges.

Key Physicochemical Parameters

A summary of essential physicochemical properties for a representative 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is presented in Table 1.

PropertyValueSignificance
Molecular Weight162.15 g/mol [4]Influences diffusion and transport across biological membranes.
XLogP30.8[4]A measure of lipophilicity, which affects solubility and permeability.
Hydrogen Bond Donors2Influences solubility and interactions with biological targets.
Hydrogen Bond Acceptors3Influences solubility and interactions with biological targets.
Polar Surface Area66 Ų[4]Affects membrane permeability and oral bioavailability.
Solubility and Stability Assessment

The aqueous solubility of a compound is a critical determinant of its oral absorption. Many heterocyclic compounds, including pyrrolo[2,3-b]pyridine derivatives, exhibit poor water solubility, which can be a major hurdle to achieving adequate systemic exposure.[5]

Protocol 1: Kinetic Solubility Assessment

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock to a series of aqueous buffers with varying pH values (e.g., pH 4.0, 6.5, 7.4) to achieve a final desired concentration range.

  • Incubate the plate at room temperature for a defined period (e.g., 2 hours), with gentle shaking.

  • Analyze the concentration of the compound in the supernatant after centrifugation using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • The highest concentration at which the compound remains in solution is considered its kinetic solubility.

Part 2: Formulation Development for In Vivo Administration

The goal of formulation development is to create a stable and biocompatible vehicle that allows for accurate and reproducible dosing of the compound in animal models. The choice of formulation will depend on the physicochemical properties of the compound and the intended route of administration.

Common Formulation Strategies for Poorly Soluble Compounds

For compounds with low aqueous solubility, several formulation strategies can be employed to enhance their dissolution and absorption.[5]

  • Co-solvents: A mixture of a water-miscible organic solvent (e.g., polyethylene glycol 400, propylene glycol) and water can be used to solubilize the compound.

  • Surfactants: The addition of a non-ionic surfactant (e.g., Tween 80, Cremophor EL) can improve the wettability and dissolution of the compound.

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix at a molecular level can prevent crystallization and enhance its dissolution rate.[5]

  • Lipid-based Formulations: For highly lipophilic compounds, lipid-based formulations can promote lymphatic transport, thereby bypassing first-pass metabolism in the liver.[5]

Protocol 2: Preparation of a Simple Co-solvent Formulation for Oral Gavage

  • Weigh the required amount of the test compound.

  • Add a small volume of a suitable organic solvent (e.g., DMSO, N,N-dimethylformamide) to dissolve the compound completely.

  • In a separate container, prepare the vehicle, which may consist of a mixture of a co-solvent (e.g., PEG 400), a surfactant (e.g., Tween 80), and water. A common vehicle composition is 10% DMSO, 40% PEG 400, and 50% water.

  • Slowly add the drug solution to the vehicle while vortexing to ensure complete mixing and prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation or instability.

Part 3: In Vivo Pharmacokinetic and Tolerability Studies

Pharmacokinetic (PK) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. These studies provide critical information for selecting an appropriate dose and dosing schedule for subsequent efficacy studies.

Workflow for Establishing an In Vivo Dosing Protocol

G cluster_0 Preclinical Assessment cluster_1 In Vivo Studies A Physicochemical Characterization B In Vitro ADME (Solubility, Permeability, Metabolic Stability) A->B C Formulation Development B->C D Pilot PK Study (Single Dose, IV & PO) C->D Select initial formulation E Dose Range Finding (Tolerability/MTD) D->E F Efficacy Studies (Dose-Response) E->F

Caption: Workflow for developing an in vivo dosing protocol.

Protocol 3: Pilot Pharmacokinetic Study in Mice
  • Animal Model: Use a standard rodent model, such as male C57BL/6 mice, 8-10 weeks of age.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg)

    • Group 2: Oral (PO) administration (e.g., 10-20 mg/kg)

  • Dosing:

    • For IV administration, formulate the compound in a suitable vehicle for injection (e.g., saline with a small amount of co-solvent). Administer via the tail vein.

    • For PO administration, use an appropriate oral formulation and administer via gavage.

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) from each animal at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect blood via a suitable method, such as saphenous vein puncture, into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters, such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Part 4: Toxicology and Efficacy Studies

Once the pharmacokinetic profile of a compound has been characterized, the next steps are to assess its safety and efficacy in relevant animal models.

Maximum Tolerated Dose (MTD) Studies

MTD studies are performed to determine the highest dose of a compound that can be administered without causing unacceptable toxicity.

Protocol 4: Single-Dose MTD Study

  • Animal Model: Use the same animal model as in the PK studies.

  • Dose Escalation: Administer single doses of the compound to small groups of animals (e.g., 3 per group) at escalating dose levels.

  • Monitoring: Closely monitor the animals for clinical signs of toxicity, such as changes in body weight, food and water consumption, and behavior, for a period of 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or more than a 10-20% loss in body weight.

Dose-Ranging Efficacy Studies

Based on the PK and MTD data, dose-ranging efficacy studies can be designed to evaluate the therapeutic potential of the compound in a relevant disease model. For example, some 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated for their anti-tumor activity.[6]

Protocol 5: General Outline for an In Vivo Efficacy Study

  • Disease Model: Select a well-characterized animal model of the disease of interest.

  • Dose Selection: Choose a range of doses based on the PK and MTD data. Typically, three dose levels (low, medium, and high) are used, along with a vehicle control group.

  • Dosing Regimen: Administer the compound according to a defined schedule (e.g., once daily, twice daily) for a specified duration.

  • Efficacy Endpoints: Monitor relevant efficacy endpoints, such as tumor growth, changes in biomarkers, or behavioral outcomes.

  • Data Analysis: Statistically analyze the data to determine the dose-response relationship and the therapeutic index of the compound.

Conclusion

The successful in vivo evaluation of novel 1H-pyrrolo[2,3-b]pyridine derivatives requires a systematic and data-driven approach. The protocols and guidelines presented in this document provide a framework for researchers to design and execute preclinical studies that will generate the necessary data to advance promising compounds through the drug development pipeline. Careful attention to physicochemical characterization, formulation development, and the design of pharmacokinetic, toxicology, and efficacy studies is paramount to success.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.).
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. (2025, July 10).
  • 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 10154191 - PubChem. (n.d.).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (n.d.).
  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester | ChemScene. (n.d.).
  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - MDPI. (2020, December 12).
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (2025, April 12).
  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid AldrichCPR | Sigma-Aldrich. (n.d.).
  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-forMyl-, Methyl ester - NextSDS. (n.d.).
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Semantic Scholar. (n.d.).
  • Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed. (2020, January 24).
  • 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem. (n.d.).
  • Technical Support Center: Enhancing Oral Bioavailability of Pyrrolo[2,3-b]pyridine Compounds - Benchchem. (n.d.).

Sources

Method

Conjugation methods for 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in organic synthesis

An Application Guide to the Strategic Conjugation of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Introduction: The Versatility of a Privileged Scaffold The 3-formyl-1H-pyrrolo[2,3-b]pyridine, commonly known as t...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Conjugation of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Introduction: The Versatility of a Privileged Scaffold

The 3-formyl-1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a cornerstone in modern medicinal chemistry. Its structural similarity to indole allows it to function as a bioisostere, while the pyridine nitrogen introduces unique hydrogen bonding capabilities and physicochemical properties. This scaffold is a key component in a multitude of clinically relevant molecules, particularly kinase inhibitors.[1][2][3] The specific derivative, 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , is a particularly valuable synthetic intermediate due to its bifunctional nature. It possesses two distinct and chemically addressable handles: a C3-formyl (aldehyde) group and a C4-carboxylic acid group.

This guide provides a detailed exploration of the primary conjugation methodologies for this molecule, offering researchers and drug development professionals both the theoretical basis and practical protocols for its effective utilization in organic synthesis. We will delve into strategies for selective functionalization, enabling the construction of complex molecular architectures for drug discovery programs.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid stems from the differential reactivity of its aldehyde and carboxylic acid moieties.

  • The Carboxylic Acid (C4): This group is a nucleophilic acyl substitution handle. It does not react spontaneously with amines but requires activation to convert the hydroxyl group into a better leaving group. This activation step is the cornerstone of amide bond formation and allows for a wide range of coupling partners to be introduced.

  • The Formyl Group (C3): This aldehyde is an electrophilic center, highly susceptible to nucleophilic attack by primary and secondary amines to form a hemiaminal, which then dehydrates to an imine or iminium ion. This intermediate is the key to forming carbon-nitrogen bonds via reductive amination.[4]

The distinct chemical nature of these two groups allows for highly selective, or "orthogonal," conjugation strategies. One can typically address one functional group under conditions that leave the other intact, enabling stepwise and controlled elaboration of the molecular scaffold.

Method 1: Conjugation via the Carboxylic Acid - Amide Bond Formation

The formation of an amide bond is one of the most robust and widely used reactions in medicinal chemistry.[5][6] The process involves the activation of the carboxylic acid followed by nucleophilic attack from a primary or secondary amine.

Causality of Reagent Selection

While numerous coupling reagents exist, modern synthesis favors those that are efficient, minimize side reactions (especially racemization in chiral substrates), and simplify product purification.

  • Carbodiimides (e.g., EDC, DCC): These reagents facilitate dehydration. Dicyclohexylcarbodiimide (DCC) is effective but produces a dicyclohexylurea (DCU) byproduct that can be difficult to remove. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred as its urea byproduct is water-soluble, simplifying workup.[]

  • Additives (e.g., HOBt, HOAt): When used with carbodiimides, additives like 1-hydroxybenzotriazole (HOBt) form an active ester intermediate. This strategy increases reaction rates and, crucially, suppresses side reactions and reduces the risk of epimerization.

  • Phosphonium/Uronium Salts (e.g., HATU, HBTU, T3P): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and rapid activators. They are often the reagents of choice for difficult couplings due to their high reactivity and favorable reaction kinetics. Propanephosphonic acid anhydride (T3P) is another excellent choice, valued for its high yields and the easy removal of byproducts.[8]

General Workflow for Amide Coupling

The logical flow for amide bond formation is a one-pot, three-step process occurring at the molecular level.

Amide_Coupling_Workflow cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation A Carboxylic Acid (R-COOH) B Activated Intermediate (e.g., O-Acylisourea, Active Ester) A->B + Coupling Reagent (e.g., HATU, EDC/HOBt) D Tetrahedral Intermediate B->D C Amine (R'-NH2) C->D E Amide Product (R-CONH-R') D->E Collapse & Proton Transfer Reductive_Amination_Workflow cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction A Aldehyde (R-CHO) C Imine / Iminium Ion (R-CH=N+H-R') A->C + Acid (optional) - H2O B Amine (R'-NH2) B->C + Acid (optional) - H2O E Amine Product (R-CH2-NH-R') C->E Hydride Transfer D Reducing Agent (e.g., NaBH(OAc)3) D->E Sequential_Conjugation A Starting Material 3-formyl-1H-pyrrolo[2,3-b]pyridine -4-carboxylic acid B Step 1: Amide Coupling (HATU, Amine 1, DIPEA) A->B React at C4-COOH C Intermediate Amide-functionalized aldehyde B->C D Step 2: Reductive Amination (NaBH(OAc)3, Amine 2) C->D React at C3-CHO E Final Product Dually-functionalized scaffold D->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Welcome to the technical support center for the synthesis of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are wo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable heterocyclic building block. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutics.[1][2] The successful and high-yielding synthesis of this specific derivative is critical for advancing drug discovery programs.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. We will explore the common challenges encountered during the synthesis and provide actionable solutions to improve your reaction yield and purity.

Recommended Synthetic Pathway

The most reliable and commonly employed route to the target compound involves a two-step sequence starting from 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This strategy circumvents issues related to the direct formylation of the carboxylic acid, such as poor reagent solubility and potential side reactions.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Nitrile Hydrolysis A 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile B 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile A->B  POCl₃, DMF   C 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (Target) B->C  Acid or Base Hydrolysis (e.g., aq. HCl)   G cluster_checks cluster_solutions start Low Formylation Yield check1 Check Reagents Anhydrous DMF? Fresh POCl₃? start->check1 Probable Cause? check2 Check Conditions Temp Control (0°C → 90°C)? Inert Atmosphere? start->check2 check3 Check Stoichiometry 1.1-1.5 eq. Vilsmeier Rgt? start->check3 sol1 Use Dry Solvents & Inert Atmosphere check1->sol1 Solution sol2 Follow Strict Temp Profile check2->sol2 Solution sol3 Optimize Reagent Equivalents check3->sol3 Solution

Sources

Optimization

Troubleshooting poor solubility of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in DMSO

A Guide to Overcoming Solubility Challenges in DMSO Frequently Asked Questions (FAQs) Q1: I'm struggling to dissolve my 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in DMSO at my target concentration. What's happ...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Solubility Challenges in DMSO

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve my 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in DMSO at my target concentration. What's happening?

This is a common issue stemming from the compound's complex molecular structure. Several factors inherent to its chemistry can contribute to poor solubility, even in a powerful aprotic solvent like DMSO.

  • Strong Intermolecular Forces: The molecule possesses both a hydrogen bond donor (the carboxylic acid -OH and pyrrole -NH) and multiple hydrogen bond acceptors (the pyridine nitrogen, carbonyl oxygen, and carboxylic acid carbonyl). This allows the molecules to form a highly stable, crystal lattice structure through extensive hydrogen bonding and potential π-stacking of the aromatic rings. This strong network of intermolecular forces requires significant energy to disrupt, leading to low solubility.

  • Amphoteric Nature: The presence of both a basic site (pyridine nitrogen) and an acidic site (carboxylic acid) makes the molecule amphoteric. In a neutral state, this can lead to zwitterion formation, which can also increase crystal lattice energy.

  • Molecular Planarity: The fused ring system is largely planar, which can promote efficient crystal packing (π-stacking), further stabilizing the solid state over the dissolved state.

The core issue is that the energy required to break the bonds between the compound's molecules in the crystal lattice is greater than the energy gained from the new interactions formed between the compound and DMSO molecules.

Troubleshooting Workflow: A Systematic Approach

We recommend a systematic approach to troubleshoot solubility. Start with the least aggressive methods and escalate only as needed. This minimizes the risk of compound degradation.

G cluster_0 cluster_1 Level 1: Physical Methods cluster_2 Level 2: Chemical Modification cluster_3 Level 3: Solvent System Check cluster_4 A Start: Compound fails to dissolve in DMSO at room temperature B Vortex & Sonicate (up to 60 min) A->B Try first C Gentle Heating (30-40°C) B->C If still insoluble G Resolved B->G Success D Add Base (e.g., TEA, DIPEA) (1.05-1.2 eq) C->D If still insoluble C->G Success E Verify DMSO Quality (anhydrous, purity) D->E If precipitation occurs or solubility is transient D->G Success F Consider Co-Solvent (e.g., NMP, DMA) E->F F->G Success

Caption: A step-by-step workflow for troubleshooting solubility.

Q2: Can I just heat the sample to get it into solution?

Gentle heating can be effective, but it must be done with caution. The aldehyde group (-CHO) on the molecule is susceptible to oxidation, and the overall structure can degrade at elevated temperatures over time.

Protocol 1: Controlled Thermal & Mechanical Agitation
  • Preparation: Add your solid compound and the required volume of DMSO to a clean vial equipped with a magnetic stir bar.

  • Mechanical Agitation: Place the vial in a sonicator bath. Sonicate for 15-30 minute intervals. After each interval, visually inspect for dissolution.

  • Gentle Heating: If sonication alone is insufficient, place the vial on a stirrer hotplate set to a surface temperature of no more than 40°C . High temperatures can accelerate degradation.

  • Stirring: Allow the solution to stir at this temperature for up to 60 minutes.

  • Observation: After cooling to room temperature, observe the solution for any signs of precipitation. If it remains clear, your compound is likely in solution. If it precipitates, the solubility limit was only exceeded temporarily by temperature, and this method is unsuitable for creating a stable stock solution at this concentration.

Q3: You mentioned adding a base. How does that work and what should I use?

This is often the most effective strategy. The carboxylic acid moiety is the primary driver of the strong intermolecular hydrogen bonding. By deprotonating it with a suitable base, you form a carboxylate salt. This salt has significantly different properties:

  • Ionic Interactions: The resulting carboxylate anion is more readily solvated by the polar DMSO molecules.

  • Disruption of H-Bonding: Salt formation breaks the highly ordered hydrogen-bonding network that holds the solid crystal lattice together.

The goal is to convert the neutral acid into its more soluble conjugate base.

Caption: Conversion of the acid to its more soluble carboxylate salt.

Choosing the Right Base

The choice of base is critical. You need a non-nucleophilic organic base that is strong enough to deprotonate the carboxylic acid but will not react with the aldehyde or other parts of the molecule.

BaseAbbreviationMolar Eq.Rationale & Cautions
TriethylamineTEA1.1Recommended Start. Volatile, easy to remove if needed.
N,N-DiisopropylethylamineDIPEA1.1A bulkier, non-nucleophilic base. Good alternative to TEA.
Sodium/Potassium HydroxideNaOH/KOH1.05Use with Extreme Caution. Aqueous bases introduce water, which can reduce solubility or cause hydrolysis. Risk of reacting with the aldehyde via aldol-type reactions. Generally not recommended for stock solutions.
Protocol 2: Solubilization via Base Addition
  • Preparation: Add the solid compound to a vial. Add 90% of your final target volume of DMSO.

  • Base Calculation: Calculate the molar quantity of your compound. You will add 1.1 molar equivalents of the selected base (e.g., TEA).

  • Base Addition: Add the calculated volume of base to the DMSO slurry.

  • Mixing: Vortex or sonicate the mixture. Dissolution should occur rapidly, often within minutes.

  • Final Volume: Once fully dissolved, add the remaining 10% of DMSO to reach your final target concentration. This ensures accurate concentration.

  • pH Check: While not always necessary, you can take a micro-aliquot, dilute it in water, and spot it on pH paper to ensure the solution is basic, confirming the deprotonation.

Q4: My compound dissolved after adding a base, but then crashed out of solution. What happened?

This typically points to an issue with your solvent. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of excess water can significantly decrease the solubility of organic compounds, including the salt form of your molecule.

  • Check Your DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO from a freshly opened bottle. If a bottle has been open for a long time, its water content may be unacceptably high.

  • Proper Storage: Always store DMSO in a tightly sealed container, preferably with a desiccant, and minimize the time the bottle is open to the air.

If you suspect water contamination, using a fresh, sealed bottle of anhydrous DMSO should resolve the issue.

References

  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355–366. [Link]

  • Voislav, V., & Dejan, D. (2012). The Aldehyde Oxidase (AO) Enzyme: A Research Topic in Medicinal and Organic Chemistry. Current Organic Chemistry, 16(23), 2634-2654. [Link]

Troubleshooting

Technical Support Center: Optimizing HPLC Retention for 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Welcome to the technical support guide for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. This document is designed for r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with the retention time, peak shape, and reproducibility for this and structurally similar polar, ionizable molecules. Our approach is built on explaining the causal chemical principles behind the chromatographic behavior, enabling you to troubleshoot effectively and build robust analytical methods.

Part 1: Foundational Knowledge - Understanding Your Analyte

Success in HPLC begins with a deep understanding of the analyte's physicochemical properties. 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a polar, heterocyclic compound with multiple ionizable functional groups, which presents a unique set of chromatographic challenges.

Chemical Structure and Key Functional Groups:

  • Carboxylic Acid (-COOH): This is an acidic group. Its ionization state is highly dependent on the mobile phase pH. In its protonated (neutral) form (R-COOH), it is less polar and will be retained longer on a reversed-phase column. In its deprotonated, anionic form (R-COO⁻), it becomes highly polar and will elute much earlier.[1]

  • Pyrrolo[2,3-b]pyridine Core (7-Azaindole): This heterocyclic system contains two nitrogen atoms. The pyridine nitrogen is weakly basic, while the pyrrole nitrogen is generally considered non-basic. The ionization state of the pyridine nitrogen can also be influenced by pH, potentially leading to secondary interactions with the stationary phase.

  • Formyl Group (-CHO): The aldehyde group adds to the overall polarity of the molecule.

The presence of both acidic and basic functional groups makes the molecule amphiprotic. Its net charge and hydrophobicity can change dramatically with small variations in mobile phase pH, making pH control the single most critical parameter in method development.[2]

Part 2: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

This section addresses the most common problems encountered during the analysis of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Q1: Why is my retention time unstable and drifting between injections?

Retention time drift is a frequent issue, often pointing to a system that is not in equilibrium or a mobile phase that is changing composition over time.[3]

  • Cause 1: Inadequate Column Equilibration: Polar compounds often require longer equilibration times, especially when using high-aqueous mobile phases. The stationary phase needs to be fully conditioned to the mobile phase to ensure a stable surface environment.

    • Solution: Before starting a sequence, flush the column with the initial mobile phase for at least 20-30 column volumes. For a standard 4.6 x 150 mm column at 1 mL/min, this means equilibrating for at least 30-45 minutes.

  • Cause 2: Mobile Phase Composition Change: If your mobile phase contains volatile components (like trifluoroacetic acid, TFA) or if it's a pre-mixed organic/aqueous solution, the more volatile organic component can evaporate from the reservoir over time.[4] This leads to a gradual increase in mobile phase polarity and, consequently, longer retention times.

    • Solution: Prepare fresh mobile phase daily and keep reservoirs capped. Using an online degasser can help, but it won't prevent evaporation from the reservoir itself.[5]

  • Cause 3: Temperature Fluctuations: Column temperature directly affects retention. A 1°C change can alter retention times by 1-2%.[3] If the lab environment temperature is not stable, you will see drift.

    • Solution: Always use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30-40°C) to override ambient fluctuations.

  • Cause 4: Inconsistent Mobile Phase pH: If the mobile phase is not buffered, or if the buffer capacity is insufficient, its pH can change, drastically affecting the ionization and retention of your analyte.[6][7]

    • Solution: Always use a buffer in the aqueous portion of your mobile phase. Ensure the buffer's pKa is within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity.[6]

Q2: My peak is tailing severely. What is the cause and how can I fix it?

Peak tailing is the most common peak shape problem for this type of molecule. It is typically caused by unwanted secondary interactions between the analyte and the stationary phase.[5]

  • Cause 1: Secondary Silanol Interactions: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At mid-range pH values (e.g., pH 4-7), these silanols can become deprotonated (Si-O⁻) and interact ionically with any positive charge on your molecule (e.g., a protonated pyridine nitrogen), leading to tailing.

    • Solution A (pH Manipulation): Lower the mobile phase pH to ~2.5-3.0. At this low pH, the residual silanols are protonated (neutral), minimizing ionic interactions.[8] Simultaneously, the carboxylic acid group of your analyte will be fully protonated, increasing its retention.

    • Solution B (Column Choice): Use a modern, high-purity, end-capped C18 column. These columns have a much lower concentration of accessible residual silanols. Alternatively, a column with a polar-embedded or polar-endcapped phase can provide alternative interaction sites and shield the analyte from silanols.[9]

  • Cause 2: Analyte Co-existence in Multiple Ionic Forms: If the mobile phase pH is too close to the analyte's pKa, both the ionized and unionized forms of the molecule will exist in solution.[2] This can lead to broadened or tailing peaks.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For the carboxylic acid group (estimated pKa ~3-4), a pH of 2.5 ensures it is almost entirely in its neutral, more retentive form.

  • Cause 3: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or dilute the sample.

Q3: How do I choose the optimal mobile phase pH for this molecule?

This is the most critical decision. The goal is to find a pH where the analyte is stable, in a single ionic form, and exhibits good peak shape and retention.

  • Step 1: Analyze the Functional Groups: You have a carboxylic acid (acidic) and a pyridine nitrogen (basic). You must control the ionization of both.

  • Step 2: Choose a pH Range for a Single Ionic State:

    • Low pH (Recommended Start): At a pH of ~2.5-3.0, the carboxylic acid will be protonated and neutral (R-COOH), maximizing hydrophobic retention on a C18 column. The pyridine nitrogen will be protonated and positively charged. This approach provides good retention and mitigates silanol interactions.

    • Mid pH (Not Recommended): A pH between 4 and 6 is risky. The carboxylic acid may be partially or fully deprotonated (R-COO⁻), and the residual silanols on the column are also deprotonated, leading to poor retention and severe peak tailing.

  • Step 3: Select an Appropriate Buffer: The choice of buffer is dictated by the desired pH and detection method.

    • For pH 2.5-3.5: A phosphate buffer or a formic acid/ammonium formate system is ideal. Phosphate is robust but not MS-compatible. Formic acid is excellent for LC-MS applications.[10][11]

    • Buffer concentration should typically be between 10-25 mM. This is sufficient to control pH without risking precipitation in high organic mobile phases.[6]

Q4: What is the best starting column for this analysis?

Given the polar nature of the analyte, the column choice is critical to avoid issues like poor retention even with low organic mobile phase.

  • Recommended Starting Column: A high-purity, end-capped C18 column with "aqueous stability" or a polar-endcapped C18 phase.

    • Rationale: The formyl and carboxylic acid groups make the molecule quite polar. Your method will likely require a high percentage of aqueous mobile phase (>95%). Traditional C18 phases can undergo "phase collapse" or "ligand folding" under these conditions, leading to a sudden loss of retention.[12] Aqueous-stable phases are designed to prevent this, ensuring reproducible retention.

  • Alternative Phases: If retention is still insufficient on a C18, consider a Phenyl-Hexyl phase, which offers alternative pi-pi interactions, or a polar-embedded phase.

Part 3: Systematic Troubleshooting & Method Development Guides
Guide 1: Initial Method Development Protocol

This protocol provides a logical starting point for developing a method from scratch.

Objective: Achieve a robust separation with good peak shape and a retention factor (k') between 2 and 10.

Step-by-Step Protocol:

  • Select the Column: Choose a C18, 4.6 x 150 mm, 3.5 µm column with an aqueous-stable or polar-endcapped chemistry.

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Using the same modifier in both A and B phases ensures a more stable baseline during gradient elution.

  • Set Initial HPLC Conditions: Use the parameters in the table below as a starting point.

  • Perform a Scouting Gradient: Run a fast gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate organic solvent concentration needed to elute the compound.

  • Optimize the Gradient: Based on the scouting run, design a shallower gradient around the elution percentage to improve resolution from any impurities. For example, if the peak eluted at 40% B, try a gradient of 25% to 55% B over 15 minutes.

  • Assess and Refine: Evaluate the peak shape and retention time. If tailing is observed, ensure the pH is sufficiently low. If retention is poor, consider methanol as the organic modifier, as it has different selectivity, especially with aromatic compounds.[8]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended Starting ValueRationale & Comments
Column C18, Aqueous-Stable/Polar-Endcapped, 4.6x150 mm, 3.5 µmBalances efficiency and backpressure. Aqueous stability prevents phase collapse.[12]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization of the carboxylic acid and silanols, improving retention and peak shape.[6][13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, low-viscosity organic modifier.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CEnhances efficiency and reduces backpressure while maintaining stability.[3]
Injection Vol. 5 µLStart small to avoid column overload.
Sample Diluent 90:10 Water:Acetonitrile or initial mobile phaseThe sample solvent should be weaker than or match the mobile phase to prevent peak distortion.[14]
Detection (UV) ~254 nm or 280 nmAromatic, conjugated systems typically absorb well in this range. Perform a UV scan for the optimal wavelength.
Guide 2: Diagnosing and Resolving Inconsistent Retention Times

Use this logical workflow to systematically identify and solve the root cause of retention time drift.

G start Problem: Retention Time Drifting q1 Is drift gradual over many runs? start->q1 cause1 Cause: Mobile Phase Composition Change (Evaporation) q1->cause1 Yes cause2 Cause: Column Not Fully Equilibrated q1->cause2 Yes, at start of sequence q2 Is drift random or sudden (jitter)? q1->q2 No sol1 Solution: Prepare fresh mobile phase daily. Keep reservoirs capped. cause1->sol1 sol2 Solution: Increase column equilibration time before sequence start (20-30 CV). cause2->sol2 cause3 Cause: Hardware Issue (Pump, Leak, Degasser) q2->cause3 Yes cause4 Cause: Inadequate Temperature Control q2->cause4 No, but correlated with lab temp sol3 Solution: Check for leaks. Purge pump. Check degasser vacuum level. cause3->sol3 sol4 Solution: Use a thermostatted column compartment and set to a stable temperature. cause4->sol4

Caption: Troubleshooting workflow for retention time drift.

Guide 3: A Deep Dive into Peak Asymmetry

Understanding the chemical equilibria at play is key to achieving sharp, symmetrical peaks. The diagram below illustrates how mobile phase pH affects the analyte and its interaction with the stationary phase.

G cluster_low_ph Low pH (e.g., 2.7) cluster_mid_ph Mid pH (e.g., 5.0) analyte_low Analyte State: R-COOH (Neutral) High Hydrophobicity column_low C18 Column Interaction: Strong Hydrophobic Retention (Good!) analyte_low->column_low Interacts via peak_low Result: Good Retention, Symmetrical Peak column_low->peak_low Leads to analyte_mid Analyte State: R-COO- (Anionic) Low Hydrophobicity column_mid C18 Column Interaction: Weak Hydrophobic Retention + Ionic Repulsion from Si-O- (Bad!) analyte_mid->column_mid Interacts via peak_mid Result: Poor Retention, Tailing Peak column_mid->peak_mid Leads to title Impact of Mobile Phase pH on Analyte Ionization and Retention

Caption: Effect of pH on analyte state and chromatographic outcome.

By controlling the mobile phase pH to keep the analyte in its neutral, un-ionized form, you maximize the desired hydrophobic interactions with the C18 stationary phase and minimize the unwanted secondary interactions, leading directly to improved retention and peak shape.

References
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026). Timberline Instruments.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • 3-Formyl-4-methyl-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid | 1190313-55-3. Sigma-Aldrich.
  • 1H-Pyrrolo 2,3-b pyridine-4-carboxylic acid AldrichCPR 479553-01-0. Sigma-Aldrich.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 10154191. PubChem.
  • HPLC Tips & Tricks: Mobile Phase Prepar
  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. (2005). PubMed.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Hello , I am currently developing a new LC-MS method for an analyte... (2020).
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI.
  • HPLC Troubleshooting Guide. MilliporeSigma.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). ACD/Labs.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2012).
  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Peak Splitting in HPLC: Causes and Solutions. (2024).

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Welcome to the Technical Support Center. 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a highly versatile, bifunctional heterocyclic building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a highly versatile, bifunctional heterocyclic building block. The 7-azaindole core is a privileged scaffold extensively utilized as a hinge-binding motif in the development of kinase inhibitors (such as GSK-3β and FGFR inhibitors)[1][2] and NOX2 inhibitors[3].

However, the presence of both an electron-deficient formyl group (aldehyde) and a carboxylic acid makes this compound uniquely susceptible to environmental degradation. This guide provides authoritative, field-proven insights to help you maintain the chemical integrity of your batches during long-term storage.

Mechanistic Insights: Understanding Degradation Pathways

To prevent degradation, one must first understand the chemical vulnerabilities of the molecule. We do not just observe degradation; we must understand its causality to implement effective countermeasures.

  • Auto-Oxidation of the Formyl Group: The aldehydic C-H bond at the C3 position is relatively weak. Upon exposure to atmospheric oxygen, it undergoes a radical-mediated auto-oxidation process, converting the formyl group into a carboxylic acid. This yields 1H-pyrrolo[2,3-b]pyridine-3,4-dicarboxylic acid.

  • N-Oxidation of the Pyridine Ring: The N7 nitrogen of the 7-azaindole core is nucleophilic and susceptible to N-oxidation. Exposure to ambient oxygen, light, or trace peroxides (often found in aged solvents) will drive the formation of an N-oxide derivative[3].

  • Solvent-Mediated Solvolysis: Storing this compound in protic solvents (e.g., methanol, ethanol) leads to nucleophilic attack on the formyl group (forming hemiacetals or acetals) and esterification of the C4-carboxylic acid.

DegradationPathways A 3-formyl-1H-pyrrolo[2,3-b] pyridine-4-carboxylic acid B O2 Exposure (Auto-oxidation) A->B D Light / Peroxides (N-Oxidation) A->D F Protic Solvents (MeOH / EtOH) A->F C 3,4-dicarboxylic acid (+16 Da) B->C E 7-azaindole N-oxide (+16 Da) D->E G Acetal / Ester (Mass Varies) F->G

Mechanistic degradation pathways of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Diagnostic LC-MS Profiling

When troubleshooting degraded batches, quantitative mass spectrometry is your primary diagnostic tool. Use the table below to correlate mass shifts with specific handling failures.

Degradation ProductMass Shift (Δm/z)Primary CauseChromatographic Shift (RP-C18)Prevention Strategy
3,4-dicarboxylic acid +16 DaAuto-oxidation of the C3-formyl groupEarlier elution (Increased polarity)Argon purge, strict anaerobic storage.
N-oxide derivative +16 DaN-oxidation of the N7-pyridine nitrogenVariable; altered UV-Vis absorption maxProtect from light; avoid aged ethereal solvents.
Dimethyl acetal +46 DaStorage in MethanolLater elution (Decreased polarity)Avoid protic solvents; use anhydrous DMSO.
Methyl ester +14 DaStorage in MethanolLater elution (Decreased polarity)Avoid protic solvents; use anhydrous DMSO.

Troubleshooting FAQs

Q: My LC-MS analysis of a stored batch shows a major impurity at +16 Da. Is this formyl oxidation or N-oxidation? A: Both pathways result in the addition of one oxygen atom (+16 Da). To differentiate them, evaluate the chromatographic retention time and UV spectra. The conversion of an aldehyde to a carboxylic acid significantly increases the molecule's polarity, leading to a noticeably earlier elution time on a reverse-phase C18 column. Conversely, N-oxides exhibit a distinct UV absorption shift compared to the parent 7-azaindole core due to the disruption of the pyridine ring's electronic distribution.

Q: Can I prepare a 10 mM stock solution in DMSO and store it at -20°C for several months? A: This is highly discouraged. While DMSO is a standard solvent for biological assays, it is highly hygroscopic. Over time, it absorbs atmospheric moisture and can act as a mild oxidant, especially toward reactive aldehydes. Furthermore, repeated freeze-thaw cycles introduce condensation. If a DMSO stock is mandatory, it must be aliquoted into single-use vials and stored at -80°C for no longer than 1-3 months.

Q: The powder has changed from off-white to a darker yellow/brown. Is it still usable? A: No. Color changes in 7-azaindole derivatives typically indicate photo-oxidation or radical-induced polymerization of the electron-rich pyrrole ring. Using this compound in synthesis or assays will introduce complex, inseparable impurities. Re-purify via flash chromatography before use.

Standard Operating Protocols (SOPs) for Long-Term Storage

To guarantee scientific integrity, storage protocols must be self-validating. The following methodologies ensure that any breach in the storage environment is immediately detectable.

Protocol A: Solid-State Storage (Bulk Powder)

Causality Focus: Minimizing oxygen and photon exposure while establishing a verifiable moisture barrier.

  • Aliquotting: Upon receipt, immediately divide the bulk powder into single-use amber glass vials in a low-humidity environment.

    • Causality: Amber glass blocks UV/visible light, preventing photo-induced N-oxidation. Single-use aliquots prevent the repeated introduction of ambient air during routine sampling.

  • Inert Gas Purging: Gently blow a stream of high-purity Argon gas into the vial for 10-15 seconds.

    • Causality: Argon is denser than both air and Nitrogen. It settles at the bottom of the vial, creating a heavy, physical blanket over the solid that effectively displaces oxygen and prevents formyl auto-oxidation.

  • Primary Sealing: Cap the vial tightly and wrap the junction with Parafilm.

  • Secondary Containment (Self-Validating): Place the sealed vials into a secondary airtight container (e.g., a desiccator jar or sealed bag) filled with indicating silica gel (blue-to-pink or orange-to-green).

    • Validation Step: Store the container at -20°C (or -80°C for >6 months). Check the desiccant color monthly. If the desiccant changes color, the moisture barrier has failed. The system validates its own integrity; a color change prompts immediate re-purging and desiccant replacement before degradation occurs.

Protocol B: Solution-State Storage (Assay-Ready Stocks)

Causality Focus: Preventing solvolysis and freeze-thaw degradation.

  • Solvent Selection: Use only anhydrous, amine-free, and peroxide-free DMSO. Break the seal of the DMSO bottle under an inert atmosphere.

  • Dissolution: Weigh the solid quickly and dissolve it to the target concentration (e.g., 10 mM). Vortex gently until completely clear.

  • Single-Use Dispensing: Dispense the solution into 10 µL to 50 µL aliquots in tightly sealed PCR tubes.

    • Causality: This completely eliminates freeze-thaw cycles, which are the primary driver of moisture condensation and subsequent hydrolysis in DMSO stocks.

  • Flash Freezing: Flash-freeze the aliquots in liquid nitrogen, then transfer to a -80°C freezer.

    • Validation Step: Upon thawing an aliquot for an experiment, visually inspect it. If the solution appears cloudy or fails to remain completely clear upon reaching room temperature, moisture-induced precipitation or degradation has occurred. Discard the aliquot immediately.

StorageWorkflow S1 Receipt of Compound S2 Aliquot into Amber Vials (Protect from Light) S1->S2 S3 Purge with Argon Gas (Displace O2) S2->S3 S4 Seal with Parafilm & Store at -20°C S3->S4 S5 Store in Secondary Container with Indicating Desiccant S4->S5

Step-by-step workflow for the optimal long-term solid-state storage of 7-azaindole derivatives.

References

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease Source: National Institutes of Health (NIH) URL:[Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 Source: MDPI URL:[Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: Semantic Scholar URL:[Link]

Sources

Troubleshooting

Minimizing impurities in 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid crystallization

Welcome to the Technical Support Center for Advanced Pharmaceutical Crystallization. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Pharmaceutical Crystallization. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the isolation and purification of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid .

This molecule presents a unique triad of crystallization challenges: a highly reactive electrophilic aldehyde (formyl group), an amphoteric 7-azaindole core (basic pyridine nitrogen and acidic pyrrole NH), and an acidic carboxylic acid. Standard crystallization templates often fail here, leading to poor yields, oiling out, or the generation of structurally related impurities. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to ensure high-purity crystalline isolation.

Root Cause Analysis & Troubleshooting FAQs

Q1: Why am I seeing a +32 Da mass adduct in my LC-MS after crystallizing from methanol? The Causality: The 3-formyl group is highly electrophilic and prone to nucleophilic attack. When primary alcohols like methanol or ethanol are used as crystallization solvents, they react with the aldehyde to form hemiacetals (+32 Da for methanol addition) or full acetals. This reaction is thermodynamically unfavorable in neutral conditions but becomes highly accelerated here because the adjacent 4-carboxylic acid acts as an internal Brønsted acid, auto-catalyzing the acetalization (1)[1]. The Solution: You must completely avoid primary alcohols. Switch your solvent system to non-nucleophilic aprotic solvents (e.g., THF, ethyl acetate, or acetone) or utilize a pH-controlled aqueous reactive crystallization system (2)[2].

Q2: My final product is contaminated with 1H-pyrrolo[2,3-b]pyridine-3,4-dicarboxylic acid. How do I prevent this oxidation? The Causality: Aldehydes are highly susceptible to autoxidation in the presence of dissolved oxygen, converting the 3-formyl group into a carboxylic acid. If this oxidized impurity exceeds its solubility limit in your chosen solvent system, it will co-precipitate with your product via a Solubility-Limited Impurity Purge (SLIP) mechanism (3)[3]. The Solution: Physical exclusion of oxygen is mandatory. Degas all crystallization solvents using inert gas sparging (Nitrogen or Argon) for at least 30 minutes prior to use, and maintain a strict inert atmosphere across the entire cooling and isolation workflow.

Q3: The compound "oils out" or forms amorphous aggregates instead of crystals in water. What is going wrong? The Causality: 1H-pyrrolo[2,3-b]pyridine derivatives possess rigid, planar structures with high crystal lattice energies, resulting in notoriously poor aqueous solubility (4)[4]. Because the molecule is amphoteric, rapid pH changes cause localized spikes in supersaturation. This forces the system to bypass the metastable zone and undergo liquid-liquid phase separation (oiling out) rather than ordered nucleation. The Solution: Implement a highly controlled pH-shift crystallization. By dissolving the compound at a basic pH and slowly titrating toward its isoelectric point, you control the supersaturation generation rate, allowing the crystal lattice to assemble without trapping amorphous impurities.

Quantitative Impurity Mitigation Targets

Parameter / ImpurityMechanism of FormationCritical Control Parameter (CCP)Acceptable Limit
Hemiacetal / Acetal Nucleophilic attack by alcoholic solventsSolvent selection (Strictly avoid MeOH/EtOH)< 0.10% (w/w)
3,4-Dicarboxylic Acid Autoxidation of the 3-formyl groupDissolved O2 levels (Continuous N2 sparging)< 0.15% (w/w)
Amorphous Aggregates Rapid supersaturation / Uncontrolled pHAcid titration rate during pH-shiftN/A (Form control)
Residual Solvents Entrapment in the crystal latticeAging time (Ostwald ripening) & Drying vacuum< 5000 ppm

Standard Operating Procedure: pH-Shift Reactive Crystallization

This protocol is designed as a self-validating system. The initial alkaline dissolution ensures that any non-ionizable organic impurities are left undissolved and removed via polish filtration. The controlled aging step (Ostwald ripening) ensures that any kinetically trapped amorphous material dissolves and reprecipitates as the thermodynamically stable crystal form.

Materials:

  • Crude 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

  • Degassed Deionized Water (Sparged with N2 for 30 min)

  • 1.0 M Sodium Hydroxide (NaOH) aqueous solution

  • 1.0 M Acetic Acid aqueous solution

Step-by-Step Methodology:

  • Suspension & Inertion: Suspend the crude API in degassed, deionized water (10 mL per gram of API) inside a jacketed crystallizer. Blanket the headspace with Nitrogen gas to prevent autoxidation.

  • Alkaline Dissolution: Under continuous agitation (250 RPM), slowly add 1.0 M NaOH until the pH reaches 7.5 – 8.0. The compound will fully dissolve as a sodium carboxylate salt.

  • Clarification (Self-Validation Step): Perform a polish filtration of the basic solution through a 0.22 µm PTFE filter. This removes insoluble mechanical impurities, undissolved aggregates, and non-ionizable organic byproducts.

  • Controlled Nucleation: Transfer the clarified filtrate back to the inerted crystallizer. Maintain the internal temperature at 25 °C. Using a programmable syringe pump, add 1.0 M Acetic Acid at a strictly controlled rate of 0.1 mL/min.

  • Targeting the Isoelectric Point: Continue the acid addition until the pH reaches approximately 4.0. At this isoelectric point, the 7-azaindole nitrogen is protonated and the carboxylic acid is deprotonated (forming a neutral zwitterion), which represents the point of minimum solubility (4)[4].

  • Ostwald Ripening (Aging): Hold the resulting suspension at pH 4.0 and 25 °C for 2 to 3 hours. This aging period allows fine, imperfect crystals to dissolve and redeposit onto larger, purer crystals, purging trapped impurities into the mother liquor.

  • Isolation & Washing: Filter the crystalline slurry under vacuum. Wash the filter cake with a minimal volume of cold, degassed water (2 mL/g) to displace the mother liquor and remove residual sodium acetate salts.

  • Drying: Dry the isolated product in a vacuum oven at 40 °C until the moisture content meets your analytical specification.

Crystallization Strategy Decision Tree

G Start Analyze Crystallization Impurity Profile Acetal Acetal/Hemiacetal Detected? Start->Acetal Oxidation Dicarboxylic Acid (Oxidation) Detected? Acetal->Oxidation No Solvent Switch to Aprotic Solvents (e.g., THF, EtOAc) Acetal->Solvent Yes Amorphous Amorphous/Zwitterion Aggregates? Oxidation->Amorphous No Inert Degas Solvents & Apply N2 Atmosphere Oxidation->Inert Yes PHControl Implement pH-Shift Protocol (Target Isoelectric Point) Amorphous->PHControl Yes Success High Purity Crystalline Product Amorphous->Success No Solvent->Success Inert->Success PHControl->Success

Decision workflow for mitigating formyl and azaindole-related crystallization impurities.

References

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control Source: CrystEngComm (RSC Publishing) URL:[Link]

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Oxidative Esterification of Acetal-Protected 5-Hydroxymethylfurfural to Dimethyl Furan-2,5-dicarboxylate with High Recovery of Protecting Agent Source: ACS Sustainable Chemistry & Engineering (ACS Publications) URL:[Link]

Sources

Optimization

Overcoming low reactivity of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in peptide coupling

Welcome to the dedicated technical support guide for researchers utilizing 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in peptide synthesis. This resource provides in-depth troubleshooting advice and frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers utilizing 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in peptide synthesis. This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome the unique reactivity challenges posed by this heterocyclic building block.

Introduction: Understanding the Challenge

3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a derivative of 7-azaindole, presents a distinct challenge in standard peptide coupling protocols. Its low reactivity stems from the electronic properties of the bicyclic system. The electron-withdrawing nature of the pyridine nitrogen and the formyl group at the 3-position significantly deactivates the carboxylic acid at the 4-position, making it a poor nucleophile and difficult to activate. Furthermore, the presence of the aldehyde (formyl) group introduces the potential for unwanted side reactions under typical coupling conditions.

This guide will walk you through the causes of these issues and provide validated strategies to achieve successful and high-yield coupling.

Troubleshooting Guide: Addressing Common Experimental Failures

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am observing very low to no formation of my desired peptide product when using standard coupling reagents like HBTU/DIPEA. What is causing this and how can I fix it?

Root Cause Analysis:

The primary reason for low yield is the severely diminished nucleophilicity of the 4-carboxylic acid. The electron density is pulled away from the carboxyl group by both the pyridine ring's nitrogen atom and the C3-formyl group. This deactivation makes the formation of the necessary active ester intermediate with common coupling reagents inefficient. Standard carbodiimide reagents (like EDC) or aminium/uronium-based reagents (like HBTU, HATU) may not be potent enough to overcome this activation barrier.

Solutions & Experimental Protocols:

1. Switch to a High-Potency Coupling Reagent:

Protocol: COMU-Mediated Peptide Coupling

Reagent/ComponentMolar EquivalentsPurpose
3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid1.0Acid Component
Amine Component (e.g., Amino Acid Ester)1.1Nucleophile
COMU1.2Coupling Reagent
Diisopropylethylamine (DIPEA)2.5Base
Anhydrous DMF or NMP-Solvent

Step-by-Step Procedure:

  • Dissolve the 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq) and your amine component (1.1 eq) in anhydrous DMF.

  • Add COMU (1.2 eq) to the solution.

  • Finally, add DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the amine's steric hindrance.

  • Upon completion, proceed with a standard aqueous workup.

2. Increase Reaction Temperature:

In some cases, gently heating the reaction mixture can provide the necessary energy to overcome the activation barrier.

  • Recommendation: After adding all reagents, slowly raise the temperature of the reaction mixture to 40-50 °C. Monitor carefully, as higher temperatures can also increase the rate of side reactions.

Workflow for Optimizing Coupling Conditions

Caption: Workflow for the formyl group protection strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this coupling reaction?

Anhydrous, polar aprotic solvents are ideal. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the top choices due to their excellent solvating properties for all reaction components and their high boiling points, which allow for heating if necessary.

Q2: Which base should I use and how much?

Diisopropylethylamine (DIPEA) is the preferred base. It is a non-nucleophilic, sterically hindered amine that is less likely to cause side reactions compared to bases like triethylamine (TEA). A slight excess (2.5 equivalents) is recommended to neutralize the hexafluorophosphate salt formed from the coupling reagent and to ensure the amine component is in its free base form.

Q3: Can I use carbodiimide-based reagents like EDC?

While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common coupling reagent, it is generally not potent enough for this specific substrate on its own. If you must use it, it is crucial to include an activating additive like N-hydroxysuccinimide (NHS) or 1-Hydroxy-7-azabenzotriazole (HOAt) . HOAt is particularly effective as its structure is similar to the reaction core, which can help facilitate the coupling.

Q4: How long should the reaction run?

Due to the low reactivity, expect longer reaction times than for standard peptide couplings. It is essential to monitor the reaction's progress using an appropriate analytical technique like LC-MS (Liquid Chromatography-Mass Spectrometry) or TLC (Thin-Layer Chromatography) . Do not rely on a fixed time. The reaction is complete when the limiting reagent (usually the carboxylic acid) is no longer observed.

References

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126. (Note: While a direct link to the full text may be behind a paywall, this foundational review covers the principles of coupling reagent strength. A general university library portal would provide access.)
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Available from: [Link]

Reference Data & Comparative Studies

Validation

3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid vs 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Title: Comparative Guide: 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid vs. 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in Kinase Inhibitor Discovery 1.

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid vs. 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in Kinase Inhibitor Discovery

1. Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, widely utilized as a bioisostere for purine and indole rings in the development of ATP-competitive kinase inhibitors[1]. By mimicking the adenine ring of ATP, 7-azaindoles form critical bidentate hydrogen bonds with the kinase hinge region[2]. This guide provides an objective, data-driven comparison between two critical building blocks: the unsubstituted 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and its pre-functionalized counterpart, 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid . We analyze their structural causality, synthetic efficiency, and integration into advanced Fragment-Based Drug Discovery (FBDD) workflows.

2. Structural Profiling & Mechanistic Causality To understand the performance differences between these two building blocks, one must analyze the spatial orientation of the 7-azaindole core within the kinase ATP-binding pocket:

  • The Hinge Binder (N1 and N7): The N1-H acts as a hydrogen bond donor, and the N7 acts as an acceptor to the backbone amides of the hinge region (e.g., Glu and Ala residues)[3].

  • The Solvent Channel Vector (C4): The C4 position points directly toward the solvent-exposed region or the specificity pocket. The carboxylic acid at this position serves as a universal handle for amide coupling, allowing researchers to attach solubilizing groups or specificity-driving motifs[1].

  • The Ribose Pocket Vector (C3): The C3 position projects into the ribose-binding pocket or the P-loop. Functionalizing this position is often mandatory for achieving high potency and kinase selectivity[2].

The Core Difference: 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid provides the essential hinge-binding and C4 vectors but leaves the C3 position naked. To build complexity at C3, chemists must perform electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation or halogenation). This introduces additional synthetic steps, requires harsh conditions (POCl3/DMF), and often necessitates protecting group chemistry for the C4-carboxylic acid, leading to significant yield attrition.

3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid [4] bypasses this bottleneck by providing a pre-installed, highly reactive electrophilic center at C3. The formyl group and the carboxylic acid are chemically orthogonal. This allows for immediate, selective derivatization—such as reductive amination at C3 followed by amide coupling at C4—drastically accelerating the generation of complex inhibitor libraries[3].

3. Synthetic Divergence & Functional Logic

G A 1H-pyrrolo[2,3-b]pyridine -4-carboxylic acid B Vilsmeier-Haack Formylation A->B +1 Step D C4 Amide Coupling (Solvent Channel Vector) A->D Direct C4 Mod C 3-formyl-1H-pyrrolo[2,3-b]pyridine -4-carboxylic acid B->C Yield Loss C->D Orthogonal E C3 Reductive Amination (Ribose Pocket Vector) C->E Direct C3 Mod F Dual-Functionalized Kinase Inhibitor D->F E->F

Caption: Logical divergence in functionalizing unsubstituted vs. 3-formyl 7-azaindole scaffolds.

4. Quantitative Comparison & Metrics The following table summarizes the physicochemical properties and synthetic efficiency metrics of the two building blocks, demonstrating the operational advantages of the 3-formyl derivative in high-throughput medicinal chemistry.

Metric / Property1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
CAS Number 479553-01-01190321-11-9[4]
Molecular Weight 162.15 g/mol 190.16 g/mol
Available Reactive Vectors C4 (Carboxyl), N1 (Amine)C3 (Formyl), C4 (Carboxyl), N1 (Amine)
Steps to C3/C4 Dual-Functionalization 3–4 steps (requires protection/formylation)1–2 steps (direct orthogonal functionalization)
Typical Yield for C3 Derivatization 40–60% (Vilsmeier-Haack + Workup)>85% (Direct Reductive Amination/Aldolization)
Primary Application Base scaffold for general explorationAdvanced Fragment-Based Drug Discovery (FBDD)[1]

5. Experimental Workflows & Methodologies To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for utilizing 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid to generate a dual-functionalized kinase inhibitor. This methodology relies on the orthogonality of the C3 and C4 vectors.

Phase 1: C3 Reductive Amination (Ribose Pocket Targeting) Causality: The highly electrophilic formyl group undergoes rapid condensation with primary or secondary amines to form an imine/iminium intermediate, which is subsequently reduced. The C4 carboxylic acid remains unreactive under these mildly acidic, reductive conditions.

  • Reaction Setup: Dissolve 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Stir for 12 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (M+H = 191) disappears, replaced by the product mass.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc, dry over Na2SO4, and concentrate.

Phase 2: C4 Amide Coupling (Solvent Channel Targeting) Causality: The C4 carboxylic acid is activated into an electrophilic ester using HATU, allowing nucleophilic attack by a second amine. DIPEA ensures the amine nucleophile remains in its active free-base state.

  • Activation: Dissolve the C3-functionalized intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes to form the active ester.

  • Coupling: Add the second amine (1.2 eq) and stir at room temperature for 4 hours.

  • Self-Validation (Analytical): Purify via preparative HPLC. Confirm structure via 1H-NMR (verify the disappearance of the carboxylic acid proton and the appearance of the new amide NH) and HRMS.

Phase 3: In Vitro Kinase Assay (e.g., FGFR4 or TrkA) Causality: Validating the synthesized compound against target kinases (e.g., FGFR4[3] or TrkA[2]) confirms the successful spatial arrangement of the C3 and C4 vectors.

  • Perform a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Incubate the purified inhibitor with the recombinant kinase domain, ATP, and a fluorescently labeled peptide substrate.

  • Calculate the IC50 based on the dose-response curve generated from the FRET signal reduction.

6. Experimental Workflow Diagram

Workflow S1 Step 1: Scaffold Selection (3-Formyl-7-Azaindole) S2 Step 2: C3 Reductive Amination (NaBH(OAc)3, DCE, AcOH) S1->S2 S3 Step 3: C4 Amide Coupling (HATU, DIPEA, DMF) S2->S3 S4 Step 4: LC-MS / NMR Validation (Purity >95%) S3->S4 S5 Step 5: TR-FRET Kinase Assay (e.g., FGFR4, TrkA) S4->S5 S6 Step 6: SAR Analysis & Lead Optimization S5->S6

Caption: Step-by-step methodology for synthesizing and validating 7-azaindole kinase inhibitors.

7. Field-Proven Applications The strategic advantage of the 3-formyl group is heavily documented in recent oncology drug discovery programs:

  • TrkA Inhibitors: Research has demonstrated that access to potent Tropomyosin-related kinase A (TrkA) inhibitors is efficiently achieved via the aldolization reaction of substituted benzofuran-3-ones directly with 3-formyl-7-azaindole derivatives, a route that would be highly inefficient using the unsubstituted acid[1][2].

  • FGFR4 Inhibitors: In the development of selective covalent Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for hepatocellular carcinoma, the 7-azaindole scaffold was utilized to form critical hydrogen bonds with Glu551 and Ala553 in the hinge region. Pre-functionalized azaindoles allowed rapid SAR exploration, leading to highly potent candidates[3].

Comparative

A Comparative Guide to the Binding Affinity of 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives

This guide provides a comprehensive analysis of the binding affinities of derivatives based on the 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold. It is intended for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the binding affinities of derivatives based on the 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics. We will delve into the structure-activity relationships (SAR) of this chemical series, present comparative binding data against key biological targets, and provide detailed experimental protocols for assessing binding affinity.

Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold - A Privileged Structure in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a versatile and privileged heterocyclic scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a multitude of biologically active compounds.[1] This core structure serves as an excellent bioisostere for other bicyclic systems and offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.[1]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of important biological targets, including kinases and phosphodiesterases.[2][3] The addition of a 3-formyl and a 4-carboxylic acid group to this core creates a unique substitution pattern that can influence binding affinity and selectivity. This guide will focus on the comparative binding affinities of derivatives built upon this specific scaffold.

Key Biological Targets and Their Signaling Pathways

Our investigation into the 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives has identified several key biological targets of interest. Understanding the signaling pathways associated with these targets is crucial for contextualizing the binding affinity data and predicting the potential therapeutic effects of these compounds.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and migration.[4] Aberrant FGFR signaling is implicated in various cancers.[4] Upon ligand binding, FGFRs dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[4]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Migration ERK->Cell AKT AKT PI3K->AKT AKT->Cell

Caption: Simplified FGFR signaling pathway.

Phosphodiesterase 4B (PDE4B)

PDE4B is a key enzyme responsible for the hydrolysis of cyclic AMP (cAMP), a crucial second messenger involved in inflammatory responses.[2] Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[2]

PDE4B_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4B PDE4B cAMP->PDE4B Hydrolyzes PKA PKA cAMP->PKA Activates AMP AMP PDE4B->AMP Inflammation Reduced Inflammation PKA->Inflammation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->PDE4B Inhibits

Caption: Role of PDE4B in cAMP-mediated signaling.

Comparative Binding Affinity Data

While specific binding affinity data for derivatives of the 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold are not extensively available in the public domain, we can draw valuable insights from closely related 1H-pyrrolo[2,3-b]pyridine derivatives. The following table summarizes the inhibitory concentrations (IC50) of representative compounds against their respective targets.

Compound IDTargetIC50 (nM)Reference CompoundIC50 (nM)
FGFR Inhibitors
Compound 4hFGFR17--
FGFR29--
FGFR325--
PDE4B Inhibitors
Compound 11hPDE4B110Rolipram120

Data for Compound 4h is from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[4] Data for Compound 11h is from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors.[2]

Note: The presented data is for structurally related compounds and serves as a surrogate for the binding affinity of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives. Further experimental validation on the specific scaffold is required.

Experimental Protocols for Determining Binding Affinity

To ensure the scientific integrity and reproducibility of binding affinity data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for three commonly used techniques to assess the interaction between small molecule inhibitors and their protein targets.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte (e.g., the inhibitor) and a ligand (e.g., the target protein) immobilized on a sensor chip. This method provides valuable kinetic information, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Experimental Workflow:

  • Ligand Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of the 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivative over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte, in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

SPR_Workflow start Start immobilize Immobilize Target Protein on Sensor Chip start->immobilize inject Inject Inhibitor (Analyte) immobilize->inject measure Measure SPR Signal (Sensorgram) inject->measure analyze Analyze Data (ka, kd, KD) measure->analyze end End analyze->end

Caption: General workflow for an SPR experiment.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Workflow:

  • Sample Preparation: Prepare solutions of the purified target protein in the sample cell and the inhibitor in the injection syringe.

  • Titration: Perform a series of injections of the inhibitor into the sample cell containing the target protein.

  • Heat Measurement: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat signals and fit the data to a binding isotherm to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).

Radioligand Binding Assay for High-Throughput Screening

Radioligand binding assays are a highly sensitive and robust method for measuring the affinity of a ligand for its receptor. In a competitive binding assay format, an unlabeled test compound (the inhibitor) competes with a radiolabeled ligand for binding to the target protein.

Experimental Workflow:

  • Incubation: Incubate a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled inhibitor with the target protein (e.g., in a membrane preparation).

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the protein.

  • Data Analysis: Plot the percentage of inhibition as a function of the inhibitor concentration to determine the IC50 value, which can then be converted to a Ki value.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fruitful starting point for the design of potent and selective inhibitors of various therapeutically relevant targets. While direct comparative binding data for 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives is currently limited, the data from closely related analogues suggest that this scaffold holds significant promise. The presence of the 3-formyl and 4-carboxylic acid moieties offers unique opportunities for forming specific interactions within the binding pockets of target proteins, potentially leading to enhanced affinity and selectivity.

Future research should focus on the systematic synthesis and evaluation of a library of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives against a panel of kinases and phosphodiesterases. The application of the detailed experimental protocols outlined in this guide will ensure the generation of high-quality, reproducible binding affinity data. Such studies will be instrumental in elucidating the detailed structure-activity relationships and identifying lead compounds for further preclinical development.

References

Sources

Validation

A Senior Application Scientist's Guide to NMR Spectra Comparison for 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Batches

Introduction In the landscape of pharmaceutical development and manufacturing, the batch-to-batch consistency of active pharmaceutical ingredients (APIs) and key intermediates is paramount.[1][2] Minor variations in puri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the batch-to-batch consistency of active pharmaceutical ingredients (APIs) and key intermediates is paramount.[1][2] Minor variations in purity, impurity profiles, or even the presence of polymorphic forms can have significant impacts on the safety, efficacy, and stability of the final drug product. For complex heterocyclic molecules such as 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a critical building block in medicinal chemistry, ensuring this consistency is a significant analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool in this endeavor, offering detailed structural and quantitative information that is often orthogonal to other analytical techniques like chromatography.[1][2][3]

This guide provides a comprehensive framework for the comparison of NMR spectra for different batches of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. We will delve into the causality behind experimental choices, establish a self-validating protocol, and present a detailed analysis of hypothetical batch data to illustrate the power of NMR in identifying subtle but critical differences.

The Importance of NMR in Quality Control

NMR spectroscopy is a powerful technique for elucidating molecular structure and quantifying components in a mixture.[2][3] For the quality control of pharmaceutical intermediates, its utility lies in:

  • Structural Verification: Unambiguously confirming the identity of the target compound.

  • Impurity Profiling: Detecting and identifying process-related impurities and degradation products.[1][4]

  • Quantitative Analysis (qNMR): Determining the purity of the material without the need for a specific reference standard for every impurity.[2]

Experimental Workflow for NMR Batch Comparison

The following workflow is designed to ensure robust and reproducible NMR data for the comparison of different batches of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Accurately weigh ~5 mg of each batch B Dissolve in 0.75 mL of DMSO-d6 A->B C Add internal standard (e.g., maleic acid) B->C D Vortex to ensure homogeneity C->D E Transfer to a high-precision NMR tube D->E F Lock on DMSO-d6 signal E->F G Shim for optimal field homogeneity F->G H Acquire 1H NMR spectrum (e.g., 64 scans) G->H I Acquire 13C NMR spectrum H->I J Acquire 2D NMR (COSY, HSQC) if necessary I->J K Fourier transform and phase correction J->K L Baseline correction K->L M Calibrate spectrum to residual DMSO signal (2.50 ppm) L->M N Integrate all signals M->N O Compare chemical shifts, coupling constants, and integrations N->O P Identify and quantify impurities O->P

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Against Standard Kinase Inhibitors

This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as a representative test compound. The methodologies det...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as a representative test compound. The methodologies detailed herein are designed to establish a robust profile of the compound's potency, selectivity, and cellular activity in comparison to well-characterized, standard kinase inhibitors.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various protein kinases.[1][2] Derivatives of this core have shown potent inhibitory activity against a range of critical cancer and inflammation-related targets, including Bruton's tyrosine kinase (BTK), Cyclin-dependent kinase 8 (CDK8), Fibroblast growth factor receptors (FGFRs), and Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3][4] Given this precedent, a systematic benchmarking process is essential to define the specific biological activity and therapeutic potential of a new analogue like 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Our approach is structured as a multi-tiered system, beginning with broad in vitro screening to identify primary targets and progressing to more focused cell-based assays to confirm on-target activity in a physiologically relevant context.

I. The Benchmarking Panel: Test and Control Compounds

The selection of appropriate comparators is fundamental to a meaningful benchmarking study. The compounds chosen should include both a broad-spectrum inhibitor to act as a positive control for assay viability and highly selective inhibitors to serve as benchmarks for potency and specificity.

CompoundClass / TypeRationale for Inclusion
Test Compound (TC) : 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acidNovel ATP-Competitive Inhibitor (Hypothesized)A novel molecule based on the 7-azaindole scaffold. Its inhibitory profile is unknown and is the subject of this evaluation.
Staurosporine Broad-Spectrum / Pan-Kinase InhibitorA potent inhibitor of a wide range of kinases.[5] It serves as a universal positive control to validate the enzymatic activity and inhibitor sensitivity in biochemical assays.
Gefitinib Selective / Type I InhibitorA highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6] It provides a benchmark for high-potency, selective inhibition against a specific tyrosine kinase family member.
Imatinib Selective / Type II InhibitorAn inhibitor of BCR-ABL, c-KIT, and PDGFR.[7] Its inclusion allows for comparison against a clinically transformative drug with a distinct (Type II) binding mode, which stabilizes the inactive kinase conformation.[]
SB203580 Selective / p38 MAPK InhibitorA specific inhibitor of p38 MAP kinase, a serine/threonine kinase.[6] Its inclusion allows for the assessment of selectivity between different major branches of the human kinome (tyrosine vs. serine/threonine kinases).
II. The Benchmarking Workflow: A Multi-Tiered Strategy

A robust evaluation cannot rely on a single assay. We employ a tiered workflow that systematically narrows the focus from broad screening to specific mechanistic validation. This approach ensures that resources are spent efficiently and that the resulting data is comprehensive and decision-enabling.

Benchmarking_Workflow cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Comprehensive Evaluation T1_Start Test Compound (TC) + Standard Inhibitors T1_Assay In Vitro Kinase Panel Screen (e.g., ADP-Glo™ Assay) T1_Start->T1_Assay Broad-spectrum screening T1_Output Primary Data: IC50 Values vs. Kinase Panel T1_Assay->T1_Output T1_Analysis Analysis: Identify Primary Targets Calculate Selectivity Score T1_Output->T1_Analysis T2_Select Select Relevant Cell Line (based on Tier 1 targets) T1_Analysis->T2_Select Data-driven transition T2_Assay Cellular Phosphorylation Assay (e.g., Western Blot / TR-FRET) T2_Select->T2_Assay Physiological context T2_Output Cellular Data: Inhibition of Substrate Phosphorylation T2_Assay->T2_Output T2_Analysis Analysis: Confirm On-Target Effect Determine Cellular Potency (EC50) T2_Output->T2_Analysis T3_Integration Integrate Biochemical & Cellular Data T2_Analysis->T3_Integration T3_Conclusion Final Report: Potency, Selectivity, & Cellular Activity Profile of Test Compound T3_Integration->T3_Conclusion Decision-making

Caption: A multi-tiered workflow for kinase inhibitor benchmarking.

Tier 1: In Vitro Biochemical Profiling

Objective: To determine the direct inhibitory effect of the test compound on a diverse panel of purified kinases and establish its initial potency (IC₅₀) and selectivity profile.

Causality Behind Experimental Choice: An in vitro biochemical assay is the most direct method to assess the interaction between an inhibitor and its target enzyme without the complexities of cellular systems, such as membrane permeability and efflux pumps.[9] We utilize the ADP-Glo™ Kinase Assay platform because it is a universal method applicable to virtually any kinase, as it measures the production of ADP, a common product of all kinase reactions.[10][11] This avoids the need for target-specific antibodies or modified substrates, making it ideal for broad-panel screening.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from the ADP-Glo™ Kinase Assay Technical Manual.[11]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Compound and all standard inhibitors in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate, starting from 100 µM down to 1.7 nM. Include a DMSO-only well as a negative control (0% inhibition).

  • Kinase Reaction Setup:

    • In a white, 384-well assay plate, add 5 µL of the reaction mixture per well. The mixture should contain the specific kinase of interest, its corresponding substrate, and ATP in an appropriate kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for each specific kinase to ensure accurate IC₅₀ determination.

    • Add 1 µL of the serially diluted compound or DMSO control to the respective wells.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-based luminometer.

    • Normalize the data using the DMSO-only wells (0% inhibition) and wells with no kinase enzyme (100% inhibition).

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound-kinase pair.

Data Presentation: Kinase Inhibition Profile

The results should be summarized in a table for clear comparison.

Kinase TargetTest Compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)Gefitinib IC₅₀ (nM)Imatinib IC₅₀ (nM)SB203580 IC₅₀ (nM)
EGFR [Experimental Value]525>10,000>10,000
ABL1 [Experimental Value]20>10,000350>10,000
p38α [Experimental Value]15>10,000>10,00050
BTK [Experimental Value]8>10,000>10,000>10,000
FGFR1 [Experimental Value]10>10,000>10,000>10,000
CDK8 [Experimental Value]30>10,000>10,000>10,000
... (other kinases)...............

Tier 2: Cell-Based Target Validation

Objective: To confirm that the test compound can penetrate the cell membrane, engage its intended target, and inhibit its downstream signaling pathway in a living cell.

Causality Behind Experimental Choice: While biochemical assays measure direct enzyme inhibition, they do not predict cellular efficacy.[9] A compound may be potent in vitro but fail in a cellular context due to poor membrane permeability, active transport out of the cell, or rapid metabolism. A cellular phosphorylation assay directly measures the functional consequence of target inhibition within the cell, providing a more physiologically relevant measure of potency (EC₅₀).[12] For this example, we will assume Tier 1 results indicated potent inhibition of EGFR.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Translocates & Activates EGF EGF (Ligand) EGF->EGFR Binds & Activates Inhibitor Gefitinib or Test Compound Inhibitor->EGFR Inhibits ATP Binding

Caption: A simplified EGFR signaling pathway.

Protocol: Cellular EGFR Phosphorylation Assay (Western Blot)

This protocol is a standard method for assessing the phosphorylation state of signaling proteins.

  • Cell Culture and Plating:

    • Culture A431 cells (a human epidermoid carcinoma line with high EGFR expression) in DMEM supplemented with 10% FBS.

    • Plate cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation and Inhibitor Treatment:

    • Serum-starve the cells for 18-24 hours in serum-free DMEM. This reduces basal signaling activity.

    • Treat the cells with a serial dilution of the Test Compound or Gefitinib (as a positive control) for 2 hours. Include a DMSO vehicle control.

  • Ligand Stimulation:

    • Stimulate the cells with 100 ng/mL of human Epidermal Growth Factor (EGF) for 10 minutes to induce EGFR phosphorylation and downstream signaling. Include an unstimulated control well.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK. The use of a total protein antibody serves as a loading control to ensure equal protein amounts were analyzed.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the normalized p-ERK signal against the inhibitor concentration to determine the cellular EC₅₀ value.

Data Presentation: Cellular Potency
CompoundCellular EC₅₀ for p-ERK Inhibition (nM)
Test Compound [Experimental Value]
Gefitinib 100

III. Conclusion and Interpretation

This benchmarking guide outlines a systematic and robust process for characterizing a novel kinase inhibitor. The initial in vitro screen provides a broad overview of the compound's potency and selectivity across the kinome. A hypothetical strong result would be if the Test Compound shows a low nanomolar IC₅₀ against a specific kinase (e.g., FGFR1) and is >100-fold less active against other tested kinases, indicating high selectivity.[3]

The subsequent cell-based assays are critical for validating these findings in a biological system.[9] Successful translation from the biochemical to the cellular assay (e.g., a cellular EC₅₀ value within 5-10 fold of the biochemical IC₅₀) suggests the compound has favorable properties such as cell permeability and is not susceptible to immediate efflux.

By comparing the comprehensive profile of the Test Compound to well-characterized standards like Gefitinib and Imatinib, researchers can make informed decisions about its potential as a lead candidate for further drug development. This structured approach, grounded in established methodologies, ensures scientific rigor and provides the critical data needed to advance promising new therapeutic agents.

References

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Kinase assays. BMG LABTECH.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed.
  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Compounds from Natural Sources as Protein Kinase Inhibitors.
  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed.
  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Wh
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl
  • Trends in kinase drug discovery: targets, indic

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Safety & Regulatory Compliance

Safety

Foreword: A Proactive Approach to Laboratory Safety and Environmental Stewardship

An In-Depth Guide to the Safe Disposal of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid In the fast-paced environments of research and drug development, the lifecycle of a chemical reagent extends far beyond its u...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Disposal of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

In the fast-paced environments of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a heterocyclic compound whose handling requires a thorough understanding of its potential hazards. By treating waste management with the same rigor as our experimental design, we uphold our commitment to the safety of our personnel, the integrity of our facilities, and the protection of our environment.

Compound Identification and Hazard Assessment

The primary hazards associated with this class of compounds are irritant properties.[3][4] The presence of a carboxylic acid group suggests acidic properties, while the heterocyclic aromatic system can interact with biological targets.

Table 1: Inferred Hazard Profile and Safety Information

Property Information Source(s)
Chemical Name 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid -
CAS Number 479553-01-0 (for parent 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid)
Molecular Formula C₉H₆N₂O₃ -
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [5][6][7]

| Precautionary Statements | P262: Do not get in eyes, on skin, or on clothing.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3][7] |

Causality Note: The carboxylic acid and aldehyde functionalities, along with the pyridine ring, contribute to the compound's potential as an irritant. Carboxylic acids can disrupt cell membranes, while aldehydes can react with proteins. Therefore, preventing direct contact is the primary safety objective.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This framework establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator (the laboratory) is responsible for the waste from its creation to its final, safe disposal.[8]

Key Principles:

  • Prohibition: Never dispose of this chemical down the sink or in the regular trash.[10][11] Improper disposal can contaminate water systems and landfills, leading to significant environmental damage and regulatory penalties.[10]

  • Segregation: Incompatible chemicals must be kept separate to prevent dangerous reactions.[12] For this compound, waste should be segregated from bases, strong oxidizing agents, and reactive metals.[12][13]

  • Professional Disposal: All hazardous chemical waste must be collected and managed by a licensed and approved waste disposal contractor.[14][15]

Personal Protective Equipment (PPE) and Handling

Based on the hazard assessment, direct exposure must be avoided through the consistent use of appropriate PPE.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA 29 CFR 1910.133.[7] Standard safety glasses do not provide adequate protection from splashes.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) that are appropriate for handling organic acids and solids. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat should be worn at all times.

  • Ventilation: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[14]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of waste generation to its readiness for collection.

Step 1: Waste Identification and Segregation

Immediately upon generation, the waste must be correctly identified and segregated.

  • Designate a Waste Stream: This compound and materials contaminated with it should be treated as a "Non-halogenated Organic Solid Waste" or "Acidic Organic Waste," depending on your institution's waste management plan.

  • Avoid Co-mingling: Do not mix this waste with other streams unless compatibility is confirmed. Specifically, keep it separate from:

    • Bases (e.g., sodium hydroxide, amines): Neutralization reactions can be exothermic and cause splashing.

    • Strong Oxidizers (e.g., permanganates, nitrates): These can lead to vigorous, unpredictable reactions.[12]

    • Aqueous Heavy Metal Waste.

    • Halogenated Solvents.

Step 2: Container Selection and Management

The choice of container is critical for safe storage and transport.

  • Material Compatibility: Use a container made of high-density polyethylene (HDPE) or another material certified as compatible with organic acids.[14]

  • Container Integrity: The container must be in good condition, free of cracks or residue, and have a secure, leak-proof screw-top lid.[10][14]

  • Fill Level: Do not fill the container beyond 80-90% of its capacity. This headspace allows for potential vapor expansion and prevents spills during handling.[14]

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Use an Official Waste Tag: Utilize the hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[16]

  • Complete All Fields:

    • Write "Hazardous Waste."

    • List the full chemical name: "3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid." If it is in a solvent, list all components with their approximate percentages.

    • Indicate the hazards: "Irritant," "Eye Irritant."

    • Record the "Accumulation Start Date"—the date the first drop of waste was added to the container.

Step 4: Temporary Storage in the Laboratory

Waste must be stored safely while awaiting pickup.

  • Point of Generation: Store the waste container in the laboratory where it was generated, at or near the point of use.[12] Do not store waste in hallways or public areas.[13][16]

  • Secondary Containment: Place the sealed waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[14]

  • Secure Location: The storage area should be away from heat sources, drains, and high-traffic areas.

Step 5: Arranging for Disposal
  • Schedule Pickup: Once the container is full or the accumulation timeline is nearing its limit (often 60-90 days, check with your EHS), schedule a pickup with your institution's authorized hazardous waste management service.[13]

  • Provide Documentation: Ensure the waste disposal team has access to the SDS or a summary of the compound's hazards.

Visualization: Waste Management Workflow

The following diagram illustrates the decision-making process for handling waste streams of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

G Disposal Workflow for 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid cluster_0 Generation & Identification cluster_1 Segregation cluster_2 Containment cluster_3 Labeling cluster_4 Storage & Disposal start Waste Generated waste_type Identify Waste Form start->waste_type solid Unused Solid or Grossly Contaminated Labware waste_type->solid Solid liquid Solution in Organic Solvent waste_type->liquid Liquid trace Trace Contaminated Items (Gloves, Wipes) waste_type->trace Trace container_solid Collect in Lined, Solid Waste Container (HDPE) solid->container_solid container_liquid Collect in Liquid Waste Container (HDPE Carboy) liquid->container_liquid container_trace Collect in Designated Solid Waste Bin (e.g., Lined Cardboard Box) trace->container_trace labeling Label Container: - 'Hazardous Waste' - Full Chemical Name & % Composition - Hazards (Irritant) - Accumulation Start Date container_solid->labeling container_liquid->labeling container_trace->labeling storage Store in Secure, Ventilated Area with Secondary Containment labeling->storage disposal Schedule Pickup by Licensed Hazardous Waste Contractor storage->disposal

Caption: Decision workflow for proper segregation and disposal of waste.

References

  • PENTA. (2025, March 31).
  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. National Center for Biotechnology Information.
  • Fisher Scientific. (2025, December 18).
  • Daniels Health. (2025, May 21).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.
  • ChemicalBook. (2026, January 13). 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLIC ACID.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • U.S. Environmental Protection Agency. (2025, June 23). Learn the Basics of Hazardous Waste.
  • EPFL. (n.d.).
  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid.
  • TCI Chemicals. (2023, March 5).
  • PubChem. (n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. National Center for Biotechnology Information.
  • Altiras. (2026, March 10).
  • American Chemistry Council. (n.d.).
  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide.
  • Benchchem. (2025).
  • ACT Enviro. (2026, February 3).
  • Synquest Labs. (2016, December 8).
  • The University of Edinburgh. (2022, August 24). SBS Policy and Code of Practice on Waste Disposal.
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • Spectrum Chemical. (2018, July 23).
  • Carl ROTH. (n.d.).
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Benchchem. (2025).
  • Sigma-Aldrich. (2025, September 27).
  • Combi-Blocks, Inc. (2026, March 6).

Sources

Handling

Personal protective equipment for handling 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Standard Operating Procedure & Safety Guide: Handling 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid As a pharmaceutical intermediate and fine chemical building block, 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxyli...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

As a pharmaceutical intermediate and fine chemical building block, 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1190321-11-9) requires stringent handling protocols. The presence of the 7-azaindole core, coupled with reactive formyl (aldehyde) and carboxylic acid functional groups, dictates a specific approach to personal protective equipment (PPE) and operational logistics. This guide provides the mechanistic rationale and self-validating protocols necessary to ensure laboratory safety and compliance.

Hazard Profile & Mechanistic Rationale

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Based on structural analogs and standard safety data for substituted 1H-pyrrolo[2,3-b]pyridines, this compound presents three primary occupational risks:

  • Skin Irritation (H315): The carboxylic acid moiety imparts mild acidity, while the electrophilic formyl group can undergo nucleophilic attack by primary amines present in skin proteins, leading to contact dermatitis[1].

  • Serious Eye Irritation (H319): The fine powder morphology of the compound increases the risk of micro-abrasions and localized chemical burns upon contact with the ocular mucosa[2].

  • Respiratory Irritation (H335): Azaindole derivatives are typically synthesized as light, electrostatic powders. If aerosolized, the particulate matter can deposit in the upper respiratory tract, causing acute irritation[3].

Comprehensive PPE Matrix

Standardizing PPE based on quantitative performance metrics ensures a self-validating barrier against exposure. The following table summarizes the required PPE, grounded in European Norm (EN) and US standards.

PPE CategoryRecommended EquipmentQuantitative StandardRationale / Performance Metric
Hand Protection Nitrile Rubber GlovesEN 374 / ASTM D6978Thickness: 0.11 mm. Breakthrough Time: > 480 mins for solid organic acids. Prevents protein cross-linking by the formyl group.
Eye Protection Chemical Safety GogglesEN 166 / ANSI Z87.1Must feature indirect ventilation to block fine airborne dust (particulate size < 50 μ m) and solvent splashes during solvation.
Respiratory N95 / FFP2 RespiratorNIOSH / EN 149Required if handling outside a fume hood. Filters 94% of airborne particles, mitigating the H335 respiratory hazard.
Body Protection 100% Cotton Lab CoatNFPA 2112 (Optional)Prevents electrostatic discharge (ESD) which can cause the dry powder to aerosolize or cling to synthetic garments.

Operational Protocol: Safe Handling Workflow

Do not treat this compound as a generic inert solid. The following step-by-step methodology is designed to minimize aerosolization and prevent accidental exposure during routine synthetic workflows.

Step 1: Environmental Verification

  • Conduct all weighing and transfer operations inside a certified Class II Biological Safety Cabinet or a Chemical Fume Hood.

  • Verify the fume hood face velocity is between 80–100 feet per minute (fpm) . Excessive airflow can blow the light powder out of the weighing boat.

Step 2: Equipment Preparation

  • Use an anti-static weighing spatula (e.g., PTFE-coated or grounded stainless steel) and an anti-static ionizer fan if available. Causality: Azaindole powders readily hold static charges, causing them to repel from standard plastic spatulas and aerosolize into the operator's breathing zone.

Step 3: Weighing and Transfer

  • Tare a conductive weighing boat.

  • Slowly transfer the required mass of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

  • Seal the source container immediately after use to prevent moisture ingress, which can degrade the formyl group via hydration or oxidation.

Step 4: Solvation

  • Transfer the powder to the reaction vessel.

  • Add the reaction solvent (e.g., DMF, DMSO, or DCM) slowly down the side of the flask to prevent the displacement of air from ejecting dry powder back into the fume hood environment.

Step 5: Decontamination

  • Wipe down the balance and surrounding workspace with a disposable cloth dampened with 70% Isopropanol (IPA) or Ethanol. Do not dry sweep.

Workflow N1 1. Pre-Op Face Velocity >80 fpm N2 2. Don PPE Gloves & Goggles N1->N2 N3 3. Weighing Anti-static Spatula N2->N3 N4 4. Solvation Controlled Addition N3->N4 N5 5. Clean-up 70% IPA Wipe N4->N5

Safe handling workflow for 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Emergency Response & Spill Management

In the event of accidental exposure or a breach in containment, immediate procedural action is required to prevent systemic absorption[1].

  • Skin Contact (P302+P352): Immediately remove contaminated clothing. Flush the affected area with copious amounts of water and mild soap for a minimum of 15 minutes. Do not use solvents (like acetone) to clean the skin, as this will increase the dermal absorption of the azaindole.

  • Eye Contact (P305+P351+P338): Move to an eyewash station immediately. Rinse cautiously with water for 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate ophthalmological evaluation[2].

SpillResponse Start Spill Detected Assess Assess Spill Mass Start->Assess Small Small Spill (<50g) Assess->Small Large Large Spill (>50g) Assess->Large Action1 Damp Wipe / HEPA Vac (No Dry Sweeping) Small->Action1 Action2 Evacuate Area Call HazMat Large->Action2 Dispose Seal in Hazardous Solid Waste Action1->Dispose

Emergency spill response logic tree for solid azaindole derivatives.

Disposal Plan

Heterocyclic aromatic compounds and organic acids pose a risk to aquatic ecosystems if improperly discarded.

Step-by-Step Disposal Methodology:

  • Solid Waste: Collect all unreacted powder, contaminated weighing boats, and disposable spatulas. Place them inside a chemically compatible, sealable polyethylene container. Label clearly as "Hazardous Solid Waste - Toxic Organics / Azaindole Derivatives".

  • Liquid Waste: If the compound is dissolved in a halogen-free solvent (e.g., Ethyl Acetate, Methanol), dispose of it in the "Non-Halogenated Organic Waste" carboy. If dissolved in DCM or Chloroform, route to the "Halogenated Organic Waste" carboy.

  • Final Disposition: Do not flush any quantity down the sink. All waste must be transferred to the facility's Environmental Health and Safety (EHS) department for high-temperature incineration by a certified hazardous waste management contractor[3].

References

  • SAFETY DATA SHEET - 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Fisher Scientific. Available at: [Link]

  • 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE SAFETY DATA SHEET. Georganics. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
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